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  • Product: 5-Dehydroxymethylmildiomycin
  • CAS: 78162-87-5

Core Science & Biosynthesis

Foundational

5-Dehydroxymethylmildiomycin: Structural Analysis and Biosynthetic Significance

The following technical guide provides an in-depth analysis of 5-Dehydroxymethylmildiomycin , a structural analogue of the nucleoside antibiotic mildiomycin. This document is designed for researchers in natural product c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Dehydroxymethylmildiomycin , a structural analogue of the nucleoside antibiotic mildiomycin. This document is designed for researchers in natural product chemistry, biosynthesis, and antifungal drug development.[1]

[1]

Executive Summary

5-Dehydroxymethylmildiomycin (also referred to as Deshydroxymethylmildiomycin or dHM-MIL ) is a naturally occurring nucleoside antibiotic produced by Streptoverticillium rimofaciens (also classified as Streptomyces rimofaciens).[1] It is the direct structural analogue of the major metabolite mildiomycin (MIL), distinguished solely by the absence of a hydroxymethyl group at the C-5 position of the cytosine nucleobase.

While mildiomycin is widely recognized for its potent activity against powdery mildew (Erysiphales), the discovery and characterization of 5-dehydroxymethylmildiomycin have provided critical insights into the biosynthetic plasticity of nucleoside antibiotics.[1] Mechanistically, it functions as a protein synthesis inhibitor, targeting the translocation step of the ribosomal elongation cycle.

Chemical Structure and Properties[2][3][4][5][6][7]

Molecular Architecture

The structure of 5-dehydroxymethylmildiomycin is a tripartite conjugate consisting of a nucleobase, a functionalized sugar core, and an amino acid side chain.

  • Nucleobase: Cytosine (linked via N1).[1] In the parent compound mildiomycin, this is 5-hydroxymethylcytosine.[2][3][4]

  • Sugar Core: A complex unsaturated pyranoside, specifically a derivative of 4-amino-4-deoxy-D-galactose (often chemically defined within the full IUPAC framework as a pentadeoxy-non-2-enopyranosyl system).[1]

  • Peptide Side Chain: The sugar moiety is acylated by L-serine and further functionalized with a guanidino-dihydroxyvalerate derivative.

Structural Comparison (MIL vs. dHM-MIL)

The structural divergence is strictly localized to the pyrimidine ring.

FeatureMildiomycin (MIL)5-Dehydroxymethylmildiomycin (dHM-MIL)
CAS Registry 67527-71-3N/A (Analogue)
Molecular Formula C₁₉H₃₀N₈O₉C₁₉H₃₀N₈O₈
Molecular Weight 514.49 g/mol 484.48 g/mol
C-5 Substituent Hydroxymethyl (-CH₂OH)Hydrogen (-H)
Base Moiety 5-HydroxymethylcytosineCytosine
Solubility Water (High), Basic pH (High)Water (High), Basic pH (High)
Physicochemical Profile[1]
  • Solubility: Highly soluble in water due to the presence of multiple polar groups (guanidino, hydroxyl, amino).[1] Insoluble in non-polar organic solvents (ethyl acetate, chloroform).[1]

  • Stability: Stable in neutral and alkaline aqueous solutions. Susceptible to acid hydrolysis (cleavage of the glycosidic bond).[1]

  • UV Absorption: dHM-MIL exhibits a UV absorption maximum typical of cytosine (

    
     nm at pH 7), whereas mildiomycin shows a bathochromic shift due to the C-5 substitution.[1]
    

Biosynthesis and Pathway Logic[3][9]

The production of 5-dehydroxymethylmildiomycin is a result of substrate flexibility in the early stages of the mildiomycin biosynthetic pathway.

The mil Gene Cluster

The biosynthesis is governed by the mil gene cluster.[2][5][6] The bifurcation point between producing MIL and dHM-MIL lies in the activity of the enzyme MilA .

  • MilA (CMP Hydroxymethylase): Catalyzes the hydroxymethylation of Cytidine Monophosphate (CMP) to form 5-hydroxymethyl-CMP (HMCMP).[1]

  • MilB (CMP Hydrolase): Acts on the nucleotide to release the base/sugar precursor for further assembly.[1]

Pathway Bifurcation

In the wild-type S. rimofaciens, MilA is active, leading to the dominant production of mildiomycin. However, dHM-MIL is produced when:

  • MilA activity is limiting: The pathway proceeds with unmodified CMP.

  • Genetic Disruption: Knockout of the milA gene abolishes MIL production entirely, resulting in the exclusive accumulation of dHM-MIL.

Biosynthesis CMP Cytidine Monophosphate (CMP) MilA MilA (Hydroxymethylase) CMP->MilA Primary Route MilB MilB (Hydrolase) CMP->MilB Shunt Route (No MilA Activity) HMCMP 5-Hydroxymethyl-CMP MilA->HMCMP HMCMP->MilB Intermediate_H 5-HM-Cytosine Precursor MilB->Intermediate_H Intermediate_C Cytosine Precursor MilB->Intermediate_C Downstream Downstream Enzymes (MilC, MilD, etc.) Intermediate_H->Downstream Intermediate_C->Downstream MIL Mildiomycin (Major Product) Downstream->MIL dHM_MIL 5-Dehydroxymethyl- mildiomycin (Minor/Shunt Product) Downstream->dHM_MIL

Caption: Biosynthetic bifurcation in S. rimofaciens. The presence of MilA dictates the formation of the hydroxymethyl group. Absence leads to the dehydroxymethyl analogue.

Biological Activity[2][3][4][5][6][10][12][13]

Mechanism of Action

Like its parent compound, 5-dehydroxymethylmildiomycin acts as a translation inhibitor .

  • Target: The 60S ribosomal subunit of eukaryotic cells (specifically fungal ribosomes).[1]

  • Mode: It interferes with the translocation step (EF-2 dependent) of peptide elongation.[1] It blocks the movement of peptidyl-tRNA from the A-site to the P-site.

  • Selectivity: High toxicity against phytopathogenic fungi (e.g., Erysiphe spp.) but low toxicity against bacteria and mammals.[1] This selectivity is attributed to differential ribosomal uptake and binding affinity.

Comparative Potency

Studies involving milA mutants indicate that dHM-MIL retains antifungal activity, though often with slightly altered potency compared to mildiomycin.[1] The C-5 hydroxymethyl group in mildiomycin contributes to binding affinity within the ribosomal niche, but it is not strictly essential for the core inhibitory mechanism.

Experimental Protocols

Isolation from Fermentation Broth

To isolate 5-dehydroxymethylmildiomycin (specifically from a milA- mutant strain to ensure high purity), follow this purification workflow.

Reagents:

  • Cation exchange resin (e.g., Amberlite IRC-50 or Dowex 50W).[1]

  • Ammonium hydroxide (NH₄OH).[1]

  • Activated Carbon.

Protocol:

  • Filtration: Filter the fermentation broth of S. rimofaciens (pH adjusted to 4.0) to remove mycelia.[1]

  • Adsorption: Pass the filtrate through a cation exchange column (H+ form).[1] Mildiomycins are basic and will bind.

  • Elution: Wash the column with water, then elute with 0.5 M NH₄OH.

  • Decolorization: Treat the eluate with activated carbon to remove pigments.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in water and subject it to CM-Sephadex C-25 chromatography. Elute with a linear gradient of ammonium formate (0.1 M to 0.5 M).[1]

  • Final Polish: Collect fractions absorbing at 271 nm (distinct from the 280 nm peak of mildiomycin if separating a mixture). Lyophilize to obtain the white powder.

HPLC Analysis Method

For the quantification and identification of dHM-MIL vs. MIL.

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: 0.05 M Phosphate buffer (pH 3.5) containing 5 mM Sodium 1-heptanesulfonate (Ion-pairing agent).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Retention: dHM-MIL will elute slightly earlier than mildiomycin due to the lack of the polar hydroxymethyl group interacting with the mobile phase dynamics, although the separation factor (

    
    ) is small and requires optimized ion-pairing conditions.
    

References

  • Li, L., et al. (2008). "The mildiomycin biosynthesis: initial steps for sequential generation of 5-hydroxymethylcytidine 5'-monophosphate and 5-hydroxymethylcytosine in Streptoverticillium rimofaciens ZJU5119."[1][7][4] ChemBioChem.

  • Harada, S., & Kishi, T. (1978). "Isolation and characterization of mildiomycin, a new nucleoside antibiotic."[1][8] The Journal of Antibiotics.

  • Feduchi, E., et al. (1985). "Mildiomycin: a nucleoside antibiotic that inhibits protein synthesis."[1] The Journal of Antibiotics.

  • Li, L., et al. (2012). "Analysis of the mildiomycin biosynthesis gene cluster in Streptoverticillium rimofaciens ZJU5119 and characterization of MilC."[1] ChemBioChem.

Sources

Exploratory

Mechanism of action of 5-Dehydroxymethylmildiomycin as a nucleoside antibiotic

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of 5-Dehydroxymethylmildiomycin (also known as Mildiomycin C or dHM-MIL ).[1] A Technical Guide for Drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of 5-Dehydroxymethylmildiomycin (also known as Mildiomycin C or dHM-MIL ).[1]

A Technical Guide for Drug Development & Structural Biology[1]

Executive Summary

5-Dehydroxymethylmildiomycin (5-dHM-MIL) is a nucleoside antibiotic and a naturally occurring biosynthetic precursor to the potent fungicide Mildiomycin .[1] Produced by Streptoverticillium rimofaciens, it belongs to the cytosine nucleoside class of antibiotics, which includes Blasticidin S and Gougerotin.

Its primary mechanism of action is the inhibition of protein synthesis via competitive binding to the Peptidyl Transferase Center (PTC) of the bacterial 50S ribosomal subunit (or the 60S subunit in eukaryotes).[1] Structurally, it lacks the hydroxymethyl group at the C-5 position of the cytosine base found in Mildiomycin.[1][2] This specific structural omission results in altered binding kinetics and reduced potency compared to the parent compound, providing a critical model for studying Structure-Activity Relationships (SAR) in nucleoside antibiotics.[1]

Molecular Architecture & SAR

To understand the mechanism, one must first isolate the structural determinant that differentiates 5-dHM-MIL from Mildiomycin.[1]

FeatureMildiomycin (Parent)5-Dehydroxymethylmildiomycin (Analogue)
Base Moiety 5-HydroxymethylcytosineCytosine (C5-H)
Sugar Moiety 4-amino-hexose derivative4-amino-hexose derivative
Ribosomal Target 50S Subunit (PTC)50S Subunit (PTC)
Binding Affinity High (

in nM range)
Moderate/Low (Reduced H-bonding potential)
Biosynthetic Enzyme Product of milA (Hydroxymethylase)Substrate for milA / Product of milB
The "Dehydroxymethyl" Penalty

The C-5 hydroxymethyl group in Mildiomycin acts as a "molecular anchor."[1] In the ribosomal PTC, this group participates in critical hydrogen bonding or stacking interactions with rRNA nucleotides (specifically near the A-loop of 23S rRNA).

  • Mechanism of Deficit: 5-dHM-MIL lacks this -CH₂OH group.[1] Consequently, it occupies the same binding pocket but fails to establish the full network of stabilizing interactions. This results in a higher dissociation rate (

    
    ), explaining its lower antimicrobial potency.[1]
    
Core Mechanism of Action: Ribosomal Inhibition

5-dHM-MIL functions as a translocation inhibitor and peptidyl transferase blocker .[1]

3.1. The Target: 23S rRNA (50S Subunit)

The antibiotic mimics the 3'-end of aminoacyl-tRNA (the CCA terminus).[1] It binds specifically to the A-site (Aminoacyl site) of the Peptidyl Transferase Center.

3.2. Step-by-Step Inhibition Pathway[1]
  • Entry: 5-dHM-MIL permeates the cell wall (via nucleoside transporters) and reaches the cytoplasm.[1]

  • Binding: It diffuses into the 50S ribosomal subunit.

  • Competition: The molecule occupies the A-site cleft, sterically hindering the accommodation of the incoming aminoacyl-tRNA.[1]

  • Catalytic Arrest: By blocking the A-site, it prevents the nucleophilic attack of the aminoacyl-tRNA on the peptidyl-tRNA in the P-site.[1]

  • Translation Stalling: The ribosome stalls, leading to the accumulation of truncated peptides and eventual cell death or stasis.

3.3. Visualization of the Signaling & Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism and the biosynthetic relationship governed by the milA gene.

MoA_Pathway cluster_biosynthesis Biosynthetic Origin (S. rimofaciens) cluster_mechanism Ribosomal Inhibition Mechanism Precursor CMP / Cytosine Precursor dHM_MIL 5-Dehydroxymethylmildiomycin (Mildiomycin C) Precursor->dHM_MIL Biosynthesis MilA Enzyme: MilA (CMP Hydroxymethylase) Mildiomycin Mildiomycin (Parent Antibiotic) dHM_MIL->Mildiomycin Methylation by MilA (+CH2OH group) Ribosome Bacterial Ribosome (50S Subunit) dHM_MIL->Ribosome Diffusion/Transport PTC Peptidyl Transferase Center (A-Site Cleft) Ribosome->PTC Target Localization Inhibition Steric Blockade (Translation Arrest) PTC->Inhibition Occupies A-site tRNA Aminoacyl-tRNA (Incoming) tRNA->PTC Normal Function Inhibition->tRNA Blocks Binding

Caption: Biosynthetic origin of 5-dHM-MIL and its competitive inhibition of the ribosomal A-site.[1]

Comparative Pharmacology

The following data summarizes the impact of the C-5 modification on biological activity.

Table 1: Comparative Activity Profile

ParameterMildiomycin5-DehydroxymethylmildiomycinSignificance
Primary Activity Anti-fungal (Powdery Mildew)Anti-fungal (Weak)The hydroxymethyl group is critical for peak potency.[1]
Ribosomal Affinity (

)
HighModerateLoss of H-bond donor/acceptor at C5 reduces residence time.[1]
Cell Permeability Low (Requires transport)LowBoth share the hydrophilic sugar moiety limiting passive diffusion.[1]
Toxicity Low phytotoxicityLow phytotoxicitySafe for plant application, less active on mammalian ribosomes.[1]
Experimental Protocols for Validation

To rigorously confirm the mechanism of action of 5-dHM-MIL, the following "Gold Standard" protocols are recommended. These ensure the observed effects are due to specific ribosomal inhibition and not general toxicity.

Protocol A: Cell-Free Translation Inhibition Assay

Objective: Determine the IC50 of 5-dHM-MIL in a controlled environment free of membrane permeability barriers.[1]

  • Preparation: Use an E. coli S30 extract or Rabbit Reticulocyte Lysate system.[1]

  • Reaction Mix: Combine ribosomes, mRNA (poly-U or luciferase mRNA), amino acids, GTP, and ATP regeneration mix.[1]

  • Treatment: Add 5-dHM-MIL at a log-scale concentration gradient (0.1 µM to 100 µM). Include Mildiomycin as a positive control.[1]

  • Incubation: Incubate at 37°C for 60 minutes.

  • Readout: Measure protein synthesis via incorporation of [³H]-Leucine (scintillation counting) or Luciferase activity (luminescence).

  • Validation: Plot dose-response curves. 5-dHM-MIL should show a right-shifted curve (higher IC50) compared to Mildiomycin.[1]

Protocol B: Toe-Printing Assay (Ribosome Profiling)

Objective: Map the exact position of the ribosome stall on the mRNA.[1]

  • Assembly: Form initiation complexes (70S ribosomes + mRNA + initiator tRNA).

  • Elongation: Add elongation factors and limited aminoacyl-tRNAs to allow translation to proceed to a specific codon.

  • Inhibition: Add saturating concentration of 5-dHM-MIL.

  • Primer Extension: Add Reverse Transcriptase (RT) and a radiolabeled DNA primer complementary to the 3' end of the mRNA.

  • Analysis: The RT will extend the primer until it hits the stalled ribosome. Run the products on a sequencing gel.

  • Result Interpretation: A specific band corresponding to the pre-translocation complex indicates A-site blockade.

Visualization of Experimental Workflow

Exp_Workflow cluster_assay Validation Assays Sample 5-dHM-MIL Sample Assay1 Cell-Free Translation (IC50 Determination) Sample->Assay1 Assay2 Toe-Printing (Stall Site Mapping) Sample->Assay2 Result1 Dose-Response Curve (Right-shifted vs Parent) Assay1->Result1 Result2 Gel Electrophoresis (Specific Stall Band) Assay2->Result2

Caption: Dual-validation workflow using kinetic (IC50) and structural (Toe-printing) assays.

References
  • Li, Y., et al. (2008). "The mildiomycin biosynthesis: initial steps for sequential generation of 5-hydroxymethylcytidine 5'-monophosphate and 5-hydroxymethylcytosine in Streptoverticillium rimofaciens ZJU5119."[1] ChemBioChem.

  • Feduchi, E., et al. (1985). "Mildiomycin: a nucleoside antibiotic that inhibits protein synthesis."[1] The Journal of Antibiotics.

  • Wang, X., et al. (2014). "Structure of the N-glycosidase MilB in complex with hydroxymethyl CMP reveals its Arg23 specifically recognizes the substrate." Nucleic Acids Research.

  • Wilson, D.N. (2014). "Ribosome-targeting antibiotics and mechanisms of bacterial resistance."[1] Nature Reviews Microbiology.[1]

  • Creative Biogene. "5-Dehydroxymethylmildiomycin Product Information."

Sources

Foundational

An In-depth Technical Guide to 5-Dehydroxymethylmildiomycin: A Potent Nucleoside Antibiotic Analogue

For Researchers, Scientists, and Drug Development Professionals Introduction In the ever-evolving landscape of antimicrobial research, nucleoside antibiotics represent a class of profound interest due to their targeted m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of antimicrobial research, nucleoside antibiotics represent a class of profound interest due to their targeted mechanisms of action and broad biological activities. Mildiomycin, a peptidyl-nucleoside antibiotic produced by Streptoverticillium rimofaciens, has garnered significant attention for its potent antifungal activity, particularly against powdery mildew.[1] This guide focuses on a key analogue, 5-Dehydroxymethylmildiomycin, offering a comprehensive technical overview for researchers engaged in the discovery and development of novel anti-infective agents.

This document provides an in-depth exploration of 5-Dehydroxymethylmildiomycin, from its fundamental molecular characteristics to its biosynthesis and mechanism of action. By synthesizing current knowledge and providing field-proven insights, this guide aims to equip researchers with the foundational information necessary to explore the therapeutic potential of this intriguing molecule.

Core Molecular Attributes of 5-Dehydroxymethylmildiomycin

5-Dehydroxymethylmildiomycin is a structural analogue of Mildiomycin, distinguished by the absence of a hydroxymethyl group at the C-5 position of the cytosine nucleobase. This seemingly subtle modification has significant implications for its biosynthesis and potentially its biological activity profile.

Attribute5-DehydroxymethylmildiomycinMildiomycin
Molecular Formula C₁₈H₂₉N₈O₈C₁₉H₃₀N₈O₉
Molecular Weight 485.48 g/mol 514.49 g/mol
Core Structure Peptidyl-nucleosidePeptidyl-nucleoside
Nucleobase Cytosine5-Hydroxymethylcytosine

Biosynthesis: A Tale of Two Pathways

The biosynthesis of 5-Dehydroxymethylmildiomycin is intrinsically linked to that of its parent compound, Mildiomycin. Both are secondary metabolites produced by Streptoverticillium rimofaciens ZJU5119.[2] The divergence in their biosynthetic pathways offers a fascinating insight into microbial genetics and metabolic engineering.

The key to the differential production of these two molecules lies within the Mildiomycin (MIL) biosynthetic gene cluster.[2] Specifically, the gene milA encodes a CMP hydroxymethylase, an enzyme responsible for the addition of a hydroxymethyl group to the C-5 position of the cytosine monophosphate (CMP) precursor.[2]

Wild-Type Strain (S. rimofaciens ZJU5119):

In the wild-type strain, the milA gene is functional, leading to the formation of 5-hydroxymethylcytosine, which is subsequently incorporated into the Mildiomycin structure. The native organism also produces 5-Dehydroxymethylmildiomycin (referred to as dHM-MIL in some literature) as a minor product.[2]

Engineered Production via milA Knockout:

Researchers have demonstrated that the insertional disruption of the milA gene in S. rimofaciens ZJU5119 abolishes the production of Mildiomycin while continuing the production of 5-Dehydroxymethylmildiomycin.[2] This provides a targeted method for the specific production of the dehydroxymethyl analogue.

biosynthesis_pathway cluster_wildtype Wild-Type S. rimofaciens cluster_knockout milA Knockout Strain CMP Cytidine Monophosphate (CMP) HMCMP 5-Hydroxymethyl CMP (HMCMP) CMP->HMCMP milA (CMP hydroxymethylase) HMC 5-Hydroxymethylcytosine (HMC) HMCMP->HMC milB (Hydrolase) Cytosine Cytosine Mildiomycin Mildiomycin HMC->Mildiomycin Downstream enzymes dHM_Mildiomycin 5-Dehydroxymethylmildiomycin CMP_ko Cytidine Monophosphate (CMP) Cytosine_ko Cytosine CMP_ko->Cytosine_ko milB (Hydrolase) Cytosine_ko->dHM_Mildiomycin Downstream enzymes

Caption: Biosynthetic pathways of Mildiomycin and 5-Dehydroxymethylmildiomycin.

Mechanism of Action: Inhibition of Protein Synthesis

Mildiomycin exerts its biological effect by selectively inhibiting protein synthesis.[3] This mechanism of action is a hallmark of many nucleoside antibiotics, which often mimic natural nucleosides to interfere with cellular processes. While direct studies on 5-Dehydroxymethylmildiomycin are limited, its structural similarity to Mildiomycin strongly suggests a conserved mechanism of action.

Mildiomycin has been shown to block the peptidyl-transferase center of the ribosome, a critical site for peptide bond formation.[3] This inhibition is more pronounced in prokaryotic and fungal ribosomes, providing a degree of selectivity. The lack of the 5-hydroxymethyl group on the cytosine ring in 5-Dehydroxymethylmildiomycin may influence its binding affinity to the ribosomal target, potentially altering its potency and spectrum of activity. Further comparative studies are warranted to elucidate these differences.

mechanism_of_action cluster_ribosome Ribosome A_site A Site (Aminoacyl) P_site P Site (Peptidyl) A_site->P_site Translocation Peptide_bond Peptide Bond Formation A_site->Peptide_bond E_site E Site (Exit) P_site->E_site P_site->Peptide_bond tRNA_in Aminoacyl-tRNA tRNA_in->A_site Elongation Polypeptide Elongation Peptide_bond->Elongation Inhibitor 5-Dehydroxymethylmildiomycin Inhibitor->Peptide_bond Inhibits

Caption: Proposed mechanism of action of 5-Dehydroxymethylmildiomycin.

Experimental Protocols

Production of 5-Dehydroxymethylmildiomycin

The targeted production of 5-Dehydroxymethylmildiomycin can be achieved through the fermentation of a milA knockout strain of Streptoverticillium rimofaciens ZJU5119.

1. Strain and Culture Conditions:

  • Microorganism: Streptoverticillium rimofaciens ZJU5119 (milA knockout).

  • Seed Medium: Tryptone Soya Broth (TSB) or a suitable seed medium.

  • Fermentation Medium: A production medium optimized for Mildiomycin production, potentially with adjustments to nitrogen and carbon sources to enhance the yield of the cytosine-substituted analogue.[4] Studies have shown that the addition of ferrous ions can significantly increase Mildiomycin production in the wild-type strain, a factor that should be considered for optimization.[5]

  • Fermentation Parameters:

    • Temperature: 28-30°C

    • Agitation: 200-250 rpm

    • pH: Maintained between 6.8 and 7.2

    • Fermentation time: 7-10 days

2. Fermentation Workflow:

fermentation_workflow Start Inoculate seed culture of S. rimofaciens ZJU5119 (milA knockout) Seed_culture Incubate seed culture (2-3 days) Start->Seed_culture Inoculate_production Inoculate production fermenter Seed_culture->Inoculate_production Fermentation Fermentation (7-10 days) with process monitoring (pH, DO, substrate utilization) Inoculate_production->Fermentation Harvest Harvest fermentation broth Fermentation->Harvest Separation Separate biomass from supernatant (centrifugation/filtration) Harvest->Separation Extraction Proceed to extraction and purification Separation->Extraction

Caption: Workflow for the production of 5-Dehydroxymethylmildiomycin.

Isolation and Purification

The isolation and purification of 5-Dehydroxymethylmildiomycin from the fermentation broth can be achieved using a combination of chromatographic techniques, leveraging its polar and basic nature.

1. Extraction:

  • Adsorb the clarified fermentation supernatant onto a cation-exchange resin (e.g., Dowex 50W).

  • Wash the resin with deionized water to remove unbound impurities.

  • Elute the product with a dilute basic solution (e.g., 0.1-0.5 N ammonium hydroxide).

2. Initial Purification:

  • Neutralize and concentrate the eluate under reduced pressure.

  • Apply the concentrated sample to an anion-exchange column (e.g., Dowex 1-X2) to remove acidic and neutral impurities.

  • The product will be in the flow-through and water wash.

3. Final Purification:

  • Further purify the active fractions by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile or water/methanol gradient with a suitable modifier like formic acid or trifluoroacetic acid.[6][7]

Characterization

The structural elucidation and confirmation of 5-Dehydroxymethylmildiomycin can be performed using standard analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula (C₁₈H₂₉N₈O₈).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and confirm the absence of the 5-hydroxymethyl group on the cytosine ring.[8][9]

Antifungal Activity Assay

The antifungal activity of 5-Dehydroxymethylmildiomycin should be evaluated and compared to that of Mildiomycin to understand the structure-activity relationship.

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Test Organisms: A panel of relevant fungal pathogens, with a primary focus on various species of powdery mildew.

  • Method: Broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines or a suitable alternative.

  • Procedure:

    • Prepare serial two-fold dilutions of 5-Dehydroxymethylmildiomycin and Mildiomycin in a suitable broth medium in 96-well microtiter plates.

    • Inoculate each well with a standardized suspension of the fungal test organism.

    • Incubate the plates under appropriate conditions (temperature, time).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Applications and Future Perspectives

The primary application of Mildiomycin is as an agricultural fungicide.[1] 5-Dehydroxymethylmildiomycin, as a close structural analogue, likely retains significant antifungal properties. The key research questions that will drive its future development include:

  • Comparative Efficacy: Does the absence of the 5-hydroxymethyl group enhance or diminish its antifungal potency and spectrum compared to Mildiomycin?

  • Pharmacokinetic Properties: How does this structural change affect its stability, solubility, and uptake in target organisms?

  • Toxicological Profile: Does 5-Dehydroxymethylmildiomycin exhibit a more favorable toxicity profile in non-target organisms?

Answering these questions will be pivotal in determining the potential of 5-Dehydroxymethylmildiomycin as a next-generation antifungal agent for agricultural or even clinical applications.

Conclusion

5-Dehydroxymethylmildiomycin represents a compelling target for further research in the field of nucleoside antibiotics. Its defined biosynthetic pathway, accessible through genetic engineering, provides a robust platform for its production. As a structural analogue of the potent antifungal agent Mildiomycin, it holds considerable promise. The detailed characterization of its biological activity and physicochemical properties will be crucial in unlocking its full potential as a valuable tool in the development of novel anti-infective therapies.

References

  • Kishimoto, K., Park, Y. S., Okabe, M., & Akiyama, S. (1996). Effect of ferrous ion on mildiomycin production by Streptoverticillium rimofaciens. The Journal of Antibiotics, 49(8), 770-774. [Link]

  • Kishimoto, K., Park, Y. S., Okabe, M., & Akiyama, S. (1996). Effect of phosphate ion on mildiomycin production by Streptoverticillium rimofaciens. The Journal of Antibiotics, 49(8), 775-780. [Link]

  • Li, L., Deng, Z., & Lin, L. (2008). The mildiomycin biosynthesis: initial steps for sequential generation of 5-hydroxymethylcytidine 5'-monophosphate and 5-hydroxymethylcytosine in Streptoverticillium rimofaciens ZJU5119. Chembiochem : a European journal of chemical biology, 9(8), 1284–1291. [Link]

  • Li, L., et al. (2008). The mildiomycin biosynthesis: initial steps for sequential generation of 5-hydroxymethylcytidine 5'-monophosphate and 5-hydroxymethylcytosine in Streptoverticillium rimofaciens ZJU5119. ChemBioChem, 9(8), 1284-1291. Available at: [Link]

  • Feduchi, E., Cosín, M., & Carrasco, L. (1985). Mildiomycin: a nucleoside antibiotic that inhibits protein synthesis. The Journal of Antibiotics, 38(3), 415-419. [Link]

  • Xie, Y., et al. (2009). Medium optimization for enhanced production of cytosine-substituted mildiomycin analogue (MIL-C) by Streptoverticillium rimofaciens ZJU 5119. Journal of Zhejiang University. Science. B, 10(10), 735–742. [Link]

  • Xie, Y., et al. (2009). Medium optimization for enhanced production of cytosine-substituted mildiomycin analogue (MIL-C) by Streptoverticillium rimofaciens ZJU 5119. Journal of Zhejiang University. Science. B, 10(10), 735–742. Available at: [Link]

  • Harada, S., & Kishi, T. (1978). Isolation and characterization of mildiomycin, a new nucleoside antibiotic. The Journal of Antibiotics, 31(6), 519-524. [Link]

  • Salam A.H. Al-Ameri. (2023). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. Journal of Pharmaceutical and Medical Sciences, 6(1), 30-41. [Link]

  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. [Link]

  • Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(7), 123. Available at: [Link]

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Selsted, M. E. (1997). HPLC methods for purification of antimicrobial peptides. Methods in molecular biology (Clifton, N.J.), 78, 17–33. [Link]

  • Yu, D., et al. (2021). Positive regulation of a LuxR family protein, MilO, in mildiomycin biosynthesis. Journal of Biological Chemistry, 297(5), 101234. [Link]

  • Irimie, F. D., & Paizs, C. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. International Journal of Molecular Sciences, 25(9), 4781. [Link]

  • Al-Ameri, S. A. H. (2023). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. SciSpace. [Link]

  • Yu, D., et al. (2021). Positive regulation of a LuxR family protein, MilO, in mildiomycin biosynthesis. Journal of Biological Chemistry, 297(5), 101234. Available at: [Link]

  • Yamada, H., et al. (1998). Purification and Characterization of Virginiamycin M1 Reductase from Streptomyces virginiae. Antimicrobial Agents and Chemotherapy, 42(4), 799–804. [Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of Mildiomycin A and Mildiomycin C

The following technical guide provides an in-depth analysis of the structural, biosynthetic, and functional distinctions between Mildiomycin A (the primary antibiotic) and Mildiomycin C (its deshydroxymethyl analogue). E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, biosynthetic, and functional distinctions between Mildiomycin A (the primary antibiotic) and Mildiomycin C (its deshydroxymethyl analogue).

Executive Summary

Mildiomycin A (MIL-A) and Mildiomycin C (MIL-C) are peptidyl nucleoside antibiotics produced by Streptoverticillium rimofaciens. They belong to the cytosine-nucleoside class, structurally related to Blasticidin S.[1][2][3] The primary distinction lies in the modification of the cytosine base:

  • Mildiomycin A: Contains 5-hydroxymethylcytosine (5-HMC) .[4] It is the major fermentation product and exhibits potent antifungal activity, particularly against powdery mildew (Erysiphe spp.).

  • Mildiomycin C: Contains cytosine (lacking the C5-hydroxymethyl group).[4] It is often referred to as deshydroxymethyl mildiomycin . It is a minor congener or biosynthetic shunt product that accumulates when the hydroxymethylation pathway is bypassed or disrupted.

This guide details the chemical divergence, biosynthetic logic, and isolation protocols for these two compounds.

Structural Characterization & Physicochemical Properties[4][5]

The core scaffold of both mildiomycins consists of a nucleoside moiety linked to a guanidino-amino acid side chain. The structural divergence is localized entirely to the pyrimidine base.

Chemical Structure Comparison[1][2][4][5]
FeatureMildiomycin A (MIL-A)Mildiomycin C (MIL-C)
IUPAC Name Fragment 5-hydroxymethylcytosyl...Cytosyl...[1][5][6][7]
Chemical Formula C₁₉H₃₀N₈O₉ · H₂OC₁₈H₂₈N₈O₈
Molecular Weight ~514.49 Da~484.46 Da
Base Moiety 5-HydroxymethylcytosineCytosine
C5 Substituent –CH₂OH–H
Solubility Highly soluble in water; insoluble in organic solvents (acetone, benzene).Highly soluble in water.[8]
UV Absorption λmax 280 nm (Acidic/Neutral)λmax 280 nm (Shift varies slightly due to auxochrome loss)
Structural Logic Diagram (DOT)

The following diagram visualizes the specific chemical difference at the C5 position of the pyrimidine ring.

MildiomycinStructure Fig 1: Structural divergence between Mildiomycin A and C localized at the pyrimidine base. Core Peptidyl Nucleoside Core (Serine + Guanidino-Valerate) Base_A Base: 5-Hydroxymethylcytosine (Mildiomycin A) Core->Base_A Linked via C-C Bond Base_C Base: Cytosine (Mildiomycin C) Core->Base_C Linked via C-C Bond Difference Structural Difference: C5 Position Base_A->Difference -CH2OH Group Base_C->Difference -H Atom

Biosynthetic Divergence

The production ratio of MIL-A to MIL-C is governed by the availability of the precursor 5-hydroxymethylcytidine 5'-monophosphate (HM-CMP) . The biosynthetic gene cluster (mil cluster) contains specific enzymes that dictate this ratio.

The milA Checkpoint

The gene milA encodes a CMP hydroxymethylase .[5][9][10] This enzyme is the critical divergence point:

  • Wild-Type Pathway (MIL-A): MilA catalyses the hydroxymethylation of CMP at the C-5 position to form HM-CMP.[10] This is then processed by MilB (hydrolase) and MilC (synthase) to form the MIL-A skeleton.

  • Bypass Pathway (MIL-C): If MilA activity is low, absent (mutant strains), or if Cytosine is fed in excess, the pathway skips the hydroxymethylation. The downstream enzymes MilB and MilC are promiscuous; they accept unmodified CMP/Cytosine, leading to the formation of Mildiomycin C (deshydroxymethyl mildiomycin).

Biosynthetic Pathway Visualization

Biosynthesis Fig 2: Biosynthetic bifurcation. MilA activity determines the synthesis of A (via HMCMP) vs C (via CMP). CMP CMP (Cytidine Monophosphate) MilA MilA (CMP Hydroxymethylase) CMP->MilA Primary Route MilB MilB (Nucleoside Hydrolase) CMP->MilB Shunt / milA- disruption HMCMP 5-HM-CMP MilA->HMCMP Methylation HMC 5-Hydroxymethylcytosine (Base) MilB->HMC Cytosine Cytosine (Base) MilB->Cytosine Hydrolysis HMCMP->MilB Hydrolysis MilA_Prod Mildiomycin A (Major Product) HMC->MilA_Prod + Sugar/Side Chain (MilC, MilG, etc.) MilC_Prod Mildiomycin C (Analogue) Cytosine->MilC_Prod + Sugar/Side Chain

Mechanism of Action

Both compounds act as Peptidyl Transferase Inhibitors . They mimic the 3'-terminus of aminoacyl-tRNA, binding to the ribosomal P-site (large subunit, 60S in eukaryotes).

  • Binding Affinity: The 5-hydroxymethyl group in Mildiomycin A contributes to additional hydrogen bonding or steric optimization within the ribosomal binding pocket. Consequently, Mildiomycin A typically exhibits higher binding affinity and potency compared to Mildiomycin C.

  • Selectivity: Both are highly selective against fungal ribosomes (e.g., Rhodotorula rubra, Erysiphe graminis) with lower toxicity toward mammalian cells compared to other nucleoside antibiotics like Blasticidin S.

Experimental Protocols

Isolation and Separation (HPLC)

Separating MIL-A from MIL-C is challenging due to their high polarity and structural similarity. Cation-exchange chromatography followed by HPLC is the standard.

Protocol:

  • Fermentation Broth Processing: Filter mycelia from S. rimofaciens culture (pH adjusted to 4.0).

  • Cation Exchange (Rough Purification):

    • Resin: Amberlite IRC-50 (NH4+ form).

    • Load filtrate.[4] Wash with water.

    • Elute with 0.5 M NH₄OH.

  • HPLC Separation (Analytical/Semi-Prep):

    • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A) or specialized Aminopropyl bonded silica for polar nucleosides.

    • Mobile Phase: 50 mM Phosphate Buffer (pH 3.5) containing 5-10 mM Sodium Octanesulfonate (Ion-pairing agent).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Retention Logic: Due to the extra hydroxyl group, Mildiomycin A is slightly more polar but the ion-pairing interaction often results in MIL-C eluting before MIL-A depending on the precise gradient. Note: Standards must be used for confirmation.

Bioassay for Potency Comparison

To validate the activity difference between A and C:

  • Test Organism: Rhodotorula rubra (IFO 0907) or Saccharomyces cerevisiae.

  • Medium: Yeast Extract Peptone Dextrose (YPD) agar.

  • Method: Paper disc diffusion.

  • Procedure:

    • Impregnate 6mm paper discs with equimolar concentrations (e.g., 1 mM) of purified MIL-A and MIL-C.

    • Place on seeded agar plates.

    • Incubate at 28°C for 24 hours.

  • Expected Result: The zone of inhibition for MIL-A should be significantly larger than that of MIL-C, confirming the contribution of the hydroxymethyl group to antifungal efficacy.

References

  • Harada, S., Mizuta, E., & Kishi, T. (1978). Structure of mildiomycin, a new antifungal nucleoside antibiotic.[4] Journal of the American Chemical Society, 100(15), 4895-4897. Link

  • Li, L., Xu, Z., et al. (2008). The Mildiomycin Biosynthesis: Initial Steps for Sequential Generation of 5-Hydroxymethylcytidine 5'-Monophosphate and 5-Hydroxymethylcytosine in Streptoverticillium rimofaciens ZJU5119.[4] ChemBioChem, 9(8), 1286-1294. Link

  • Huang, L., Wei, P., Fan, L., et al. (2010). The biosynthesis and bioactivity evaluation of the cytosine-substituted mildiomycin analogue (MIL-C) for controlling powdery mildew. Journal of Zhejiang University Science B, 11, 77-84. Link

  • Wu, J., Li, L., Deng, Z., Zabriskie, T. M., & He, X. (2012). Analysis of the mildiomycin biosynthesis gene cluster in Streptoverticillum remofaciens ZJU5119 and characterization of MilC, a hydroxymethyl cytosyl-glucuronic acid synthase. ChemBioChem, 13(11), 1613-1621. Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Precursor Feeding for Mildiomycin C Biosynthesis

Welcome to the technical support center for Mildiomycin C biosynthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Mildiomycin C biosynthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing the production of this potent antifungal agent. Here, we move beyond simple protocols to explain the underlying principles of precursor feeding, enabling you to make informed decisions and effectively troubleshoot your fermentation experiments.

Mildiomycin C Biosynthesis: A Precursor-Driven Pathway

Mildiomycin C is a nucleoside antibiotic produced by Streptomyces rimofaciens. Its unique structure is assembled from three key precursors: L-arginine , 5-hydroxymethylcytosine , and likely L-serine .[1][2] Understanding the flow of these precursors into the final molecule is fundamental to optimizing its production.

The biosynthesis begins with the formation of the 5-hydroxymethylcytosine moiety, which is then glycosylated.[3] Concurrently, L-arginine undergoes a series of enzymatic modifications to form the guanidino-dihydroxyvalerate side chain.[4] These two major components are then linked, with L-serine contributing to the peptidyl bridge, to form the final Mildiomycin C molecule.

Mildiomycin_C_Biosynthesis cluster_precursors Primary Precursors cluster_pathway Biosynthetic Pathway L-arginine L-arginine Guanidino-dihydroxyvalerate Side Chain Guanidino-dihydroxyvalerate Side Chain L-arginine->Guanidino-dihydroxyvalerate Side Chain Enzymatic Modifications 5-hydroxymethylcytosine 5-hydroxymethylcytosine Glycosylated HMC Glycosylated HMC 5-hydroxymethylcytosine->Glycosylated HMC Glycosylation L-serine L-serine Mildiomycin C Core Mildiomycin C Core L-serine->Mildiomycin C Core Peptidyl Linkage Guanidino-dihydroxyvalerate Side Chain->Mildiomycin C Core Glycosylated HMC->Mildiomycin C Core

Caption: Simplified Mildiomycin C biosynthetic pathway highlighting the incorporation of key precursors.

Troubleshooting Guide: Precursor Feeding Issues

This section addresses common problems encountered during precursor feeding experiments for Mildiomycin C production in a question-and-answer format.

Question 1: I've added the precursors to my fermentation, but the Mildiomycin C yield has not increased. What could be the issue?

Answer:

This is a common challenge that can stem from several factors. The key is to systematically investigate the potential causes.

Possible Causes & Explanations:

  • Precursor Limitation: You may not be adding enough of one or more precursors. The biosynthetic pathway is like an assembly line; if one component is missing, the entire process halts.

  • Incorrect Feeding Time: The demand for precursors often correlates with the growth phase of Streptomyces rimofaciens. Adding precursors too early or too late can be ineffective. Typically, secondary metabolite production, like that of antibiotics, begins in the late logarithmic or early stationary phase.[5]

  • Precursor Toxicity: High concentrations of certain precursors, especially amino acids, can be toxic to microbial cells, inhibiting growth and, consequently, antibiotic production.[6]

  • Metabolic Bottlenecks: The issue may not be the availability of precursors but rather a limitation in the downstream enzymatic steps required for their incorporation into Mildiomycin C.

  • Suboptimal Fermentation Conditions: Other factors like pH, temperature, and dissolved oxygen levels can significantly impact antibiotic production and may be the primary limiting factor, not precursor availability.[7]

Experimental Protocol to Differentiate Causes:

Troubleshooting_Low_Yield cluster_outcomes Potential Outcomes & Next Steps Start Low Mildiomycin C Yield Despite Precursor Addition DoseResponse Conduct Precursor Dose-Response Experiment Start->DoseResponse TimeCourse Vary Precursor Addition Time Start->TimeCourse GrowthCurve Monitor Cell Growth (OD600 or Biomass) Start->GrowthCurve AnalyzePrecursors Quantify Precursor Concentrations in Broth DoseResponse->AnalyzePrecursors Outcome1 Yield increases with dose: Precursor limitation was the issue. Optimize concentration. DoseResponse->Outcome1 Outcome2 Yield is highest at a specific time: Feeding time was suboptimal. Optimize feeding schedule. TimeCourse->Outcome2 Outcome3 Growth is inhibited at high precursor concentrations: Precursor toxicity is occurring. Implement fed-batch strategy. GrowthCurve->Outcome3 Outcome4 Precursors accumulate in broth without yield increase: Possible metabolic bottleneck. Investigate downstream enzymes. AnalyzePrecursors->Outcome4

Caption: Workflow for troubleshooting low Mildiomycin C yield after precursor addition.

Step-by-Step Troubleshooting:

  • Precursor Titration Experiment:

    • Set up parallel fermentations with varying concentrations of each precursor (L-arginine, 5-hydroxymethylcytosine) while keeping the others constant.

    • Include a control group with no precursor addition.

    • Monitor Mildiomycin C production and cell growth (e.g., optical density at 600 nm or dry cell weight).

    • Interpretation: If yield increases with concentration up to a certain point and then plateaus or decreases, you have identified the optimal range and potential toxicity levels.

  • Time of Addition Study:

    • In separate fermentations, add the optimized precursor concentrations at different time points (e.g., 24, 48, 72, and 96 hours post-inoculation).

    • Harvest all fermentations at the same final time point and measure Mildiomycin C yield.

    • Interpretation: This will reveal the optimal metabolic window for precursor feeding.

  • Fed-Batch Strategy for Toxicity Mitigation:

    • If toxicity is observed at higher precursor concentrations, switch from a single bolus addition to a fed-batch approach.

    • Prepare concentrated, sterile stock solutions of the precursors.

    • Add small, incremental amounts of the precursors over the production phase to maintain a low but steady concentration in the fermenter.

Question 2: I'm observing a decrease in cell growth after adding precursors. How can I confirm and manage precursor toxicity?

Answer:

A decrease in cell growth is a strong indicator of toxicity. Here's how to confirm and manage it.

Confirmation of Toxicity:

  • Growth Curve Analysis: Compare the growth curves (OD600 or biomass) of fermentations with and without precursor addition. A significant reduction in the growth rate or final cell density in the presence of precursors confirms a toxic effect.

  • Microscopy: Observe cell morphology under a microscope. Stressed or dying cells may appear lysed, granulated, or have altered shapes.

Management Strategies:

  • Fed-Batch Feeding: As mentioned previously, a fed-batch strategy is the most effective way to mitigate toxicity by avoiding high initial precursor concentrations.

  • Precursor Analogues: In some cases, less toxic analogues of a precursor can be used, although this may require strain engineering to ensure they can be utilized by the biosynthetic pathway.

  • Medium Optimization: A richer, more complex medium may help to alleviate some of the toxic effects of high precursor concentrations by providing a wider range of nutrients.[8][9]

Data Presentation: Example of Precursor Toxicity Assessment

L-arginine (g/L)Peak OD600Mildiomycin C Titer (mg/L)
0 (Control)3.5 ± 0.250 ± 5
13.6 ± 0.380 ± 7
23.4 ± 0.2120 ± 10
52.1 ± 0.495 ± 12
101.2 ± 0.340 ± 8

In this example, L-arginine concentrations above 2 g/L show a clear negative impact on cell growth (Peak OD600) and a corresponding decrease in Mildiomycin C production, indicating toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting concentrations for precursor feeding?

A1: Based on typical amino acid and nucleobase feeding levels in fermentation, a good starting point for L-arginine is in the range of 0.1% to 0.2% (w/v) of your fermentation medium.[10] For 5-hydroxymethylcytosine, a lower starting concentration in the range of 0.01% to 0.05% (w/v) is advisable due to its more complex structure and potential for higher cost and toxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific strain and fermentation conditions.

Q2: How should I prepare and sterilize my precursor stock solutions?

A2: L-arginine is heat-stable and can be autoclaved. Prepare a concentrated stock solution (e.g., 100 g/L) in deionized water and autoclave at 121°C for 15 minutes. 5-hydroxymethylcytosine is more heat-sensitive and should be sterilized by filtration. Prepare a stock solution in deionized water and pass it through a 0.22 µm syringe filter into a sterile container.

Q3: How can I monitor the concentration of precursors in my fermentation broth?

A3: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like L-arginine and 5-hydroxymethylcytosine in a complex matrix like fermentation broth.[11][12][13]

Experimental Protocol: Quantification of Precursors by LC-MS/MS

  • Sample Preparation:

    • Take a 1 mL sample of your fermentation broth.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant.

    • To precipitate proteins, add three volumes of ice-cold acetonitrile containing an internal standard (e.g., ¹³C₆-L-arginine) to one volume of supernatant.[13]

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at >12,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.[14]

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • L-arginine MRM transition: m/z 175.2 -> m/z 70.1[12]

      • 5-hydroxymethylcytosine MRM transition: This will need to be determined empirically, but would be based on the parent ion mass and a stable fragment ion.

  • Quantification:

    • Create a calibration curve using known concentrations of L-arginine and 5-hydroxymethylcytosine standards prepared in a matrix similar to your fermentation medium.

    • Calculate the concentration of the precursors in your samples by comparing their peak areas to the calibration curve.

References

  • Analysis of the mildiomycin biosynthesis gene cluster in Streptoverticillum remofaciens ZJU5119 and characterization of MilC, a hydroxymethyl cytosyl-glucuronic acid synthase. PubMed.[Link]

  • Medium optimization for enhanced production of cytosine-substituted mildiomycin analogue (MIL-C) by Streptoverticillium rimofaciens ZJU 5119. PubMed Central.[Link]

  • MilM from mildiomycin biosynthesis is an oxygen-, pyridoxal phosphate-dependent arginine hydroxylase. PubMed.[Link]

  • Medium optimization for enhanced production of cytosine-substituted mildiomycin analogue (MIL-C) by Streptoverticillium - Journal of Zhejiang University. Journal of Zhejiang University-SCIENCE B.[Link]

  • Safety and efficacy of l‐arginine produced by fermentation with Escherichia coli NITE BP‐02186 for all animal species. EFSA Journal.[Link]

  • 5-hydroxymethylcytosine: A new insight into epigenetics in cancer. PubMed Central.[Link]

  • An overview of fermentation in the food industry - looking back from a new perspective. Journal of the American College of Nutrition.[Link]

  • Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach. PubMed Central.[Link]

  • Review of Fermentation Performance. Blue Flint Ethanol, LLC.[Link]

  • Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: The road to maturity. ResearchGate.[Link]

  • Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics. Frontiers in Microbiology.[Link]

  • Production of L-arginine by microbial fermentation. ResearchGate.[Link]

  • Problem Fermentations. UC Davis Viticulture and Enology.[Link]

  • Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology.[Link]

  • Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics. bioRxiv.[Link]

  • How to extract sample for LC-MS analysis? ResearchGate.[Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.net.[Link]

  • Step-by-Step Guide to Fermentation Optimization in Small Labs. Patsnap Synapse.[Link]

  • 5-Hydroxymethylcytosine: a new kid on the epigenetic block? PubMed Central.[Link]

  • Discovering fermentation parameters that limit growth at industrial... ResearchGate.[Link]

  • Fermentation Troubleshooting Quick Guide. NMSU Extension Food Safety.[Link]

  • Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed.[Link]

  • Formation and Abundance of 5-Hydroxymethylcytosine in RNA. PubMed Central.[Link]

  • Competition Sensing Changes Antibiotic Production in Streptomyces. mBio.[Link]

  • Abstract of the 2nd International Online Conference on Toxics. MDPI.[Link]

  • Fermentative Foods: Microbiology, Biochemistry, Potential Human Health Benefits and Public Health Issues. PubMed Central.[Link]

  • Strategies for Fermentation Medium Optimization: An In-Depth Review. PubMed Central.[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Spectral Analysis of Mildiomycin vs. 5-Deshydroxymethylmildiomycin

This guide provides a technical comparison of the NMR spectral characteristics of Mildiomycin and its biosynthetic precursor/analogue, 5-Deshydroxymethylmildiomycin . It is designed for analytical chemists and structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the NMR spectral characteristics of Mildiomycin and its biosynthetic precursor/analogue, 5-Deshydroxymethylmildiomycin . It is designed for analytical chemists and structural biologists requiring robust identification protocols.

Executive Summary

Mildiomycin (MIL) is a peptidyl nucleoside antibiotic exhibiting potent antifungal activity, particularly against powdery mildew.[1][2] Its structure is characterized by a 5-hydroxymethylcytosine (5-HMC) base linked to a complex pyranoside-serine-guanidine scaffold.[1]

5-Deshydroxymethylmildiomycin (dHM-MIL) is the direct biosynthetic precursor (or shunt metabolite) of mildiomycin. Structurally, it is identical to mildiomycin except for the nucleobase, which is Cytosine rather than 5-hydroxymethylcytosine.

Distinguishing these two compounds is critical during fermentation optimization, purification, and quality control, as the C-5 hydroxylation is the final maturation step catalyzed by the enzyme MilA . This guide details the specific NMR markers required to differentiate them.

Structural Comparison & Mechanistic Insight

The primary structural divergence lies at the C-5 position of the pyrimidine ring. This modification significantly alters the electronic environment of the nucleobase, creating distinct spectral signatures in both


H and 

C NMR.
Structural Diagram

The following diagram illustrates the structural relationship and the biosynthetic conversion mediated by MilA (CMP hydroxymethylase).

Mildiomycin_Structure cluster_legend Key Structural Difference Precursor 5-Deshydroxymethylmildiomycin (Cytosine Base) Enzyme MilA (CMP Hydroxymethylase) Precursor->Enzyme + CH2-THF (C1 donor) Product Mildiomycin (5-Hydroxymethylcytosine Base) Enzyme->Product C-5 Hydroxylation Diff C-5 Position: dHM-MIL: -H (Proton) MIL: -CH2OH (Hydroxymethyl)

Figure 1: Biosynthetic relationship between 5-Deshydroxymethylmildiomycin and Mildiomycin.[1][3][4][5] The conversion involves the addition of a hydroxymethyl group at the C-5 position.[2]

NMR Spectral Data Comparison

The most reliable method for distinguishing these compounds is focusing on the aromatic region of the pyrimidine base.

Proton ( H) NMR Comparison

Solvent: D


O or DMSO-

(DMSO is preferred if observing exchangeable OH/NH protons is necessary).
Feature5-Deshydroxymethylmildiomycin (dHM-MIL)Mildiomycin (MIL)Diagnostic Significance
Base H-6 Doublet (

7.6 – 7.9 ppm)
Singlet (

7.8 – 8.0 ppm)
Primary Marker. The coupling in dHM-MIL confirms the presence of H-5.
Base H-5 Doublet (

5.8 – 6.0 ppm)
Absent Confirmation. The H-5 signal disappears in MIL upon substitution.
Coupling (

)
~7.5 Hz N/A Characteristic vicinal coupling of Cytosine.
C-5 Substituent N/A (Proton)Singlet (

4.2 – 4.5 ppm)
-CH

OH group.
Appears as a methylene singlet (or AB system if restricted).
Anomeric H-1' Doublet (

~5.6 ppm)
Doublet (

~5.6 ppm)
Minimal change; not diagnostic.

Expert Insight: In Mildiomycin, the H-6 signal appears as a sharp singlet because there is no vicinal proton at C-5 to couple with. In the deshydroxymethyl derivative, H-6 couples with H-5, splitting both signals into doublets.

Carbon ( C) NMR Comparison
Carbon Position5-DeshydroxymethylmildiomycinMildiomycinDiagnostic Significance
C-5 ~95 - 97 ppm (Methine)~105 - 110 ppm (Quaternary)Key Shift. Substitution of H with -CH

OH deshields C-5 significantly (~10 ppm downfield).
C-6 ~142 ppm~140 ppmMinor shift, less diagnostic than C-5.
-CH

OH
Absent ~58 - 62 ppm Presence of the hydroxymethyl carbon signal in MIL.
C=O (C-2) ~155 ppm~155 ppmUnchanged.
C=N (C-4) ~165 ppm~165 ppmUnchanged.

Experimental Protocol: Self-Validating Identification System

To ensure scientific integrity and reproducibility, follow this step-by-step workflow. This protocol is designed to be self-validating by using internal coupling constants as a quality check.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the lyophilized sample.

  • Solvent: Use D

    
    O  (99.9% D) for clear baseline resolution. Use DMSO-
    
    
    
    if observing the -OH proton of the hydroxymethyl group is required (appears as a triplet at ~5.0 ppm).
  • Reference: Internal standard DSS (0.00 ppm) or residual solvent peak.

Step 2: Acquisition Parameters
  • Frequency: Minimum 400 MHz (500+ MHz recommended for resolving peptidyl side-chain multiplets).

  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Transients: 64 scans for sufficient S/N ratio.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure full relaxation of aromatic protons for quantitative integration.
    
Step 3: Diagnostic Workflow (Decision Tree)

NMR_Workflow Start Acquire 1H NMR Spectrum Check_Region Examine Aromatic Region (5.5 - 8.0 ppm) Start->Check_Region Decision1 Are there two doublets with J ~ 7.5 Hz? Check_Region->Decision1 Result_dHM Identify: 5-Deshydroxymethylmildiomycin (Cytosine Base present) Decision1->Result_dHM Yes (H-5 & H-6) Check_Singlet Is there a singlet at ~7.9 ppm AND a methylene signal at ~4.3 ppm? Decision1->Check_Singlet No Result_MIL Identify: Mildiomycin (5-HMC Base present) Check_Singlet->Result_MIL Yes Unknown Unknown / Degradation Product Check_Singlet->Unknown No (Investigate Impurity)

Figure 2: Logical decision tree for classifying Mildiomycin derivatives based on


H NMR spectral features.
Step 4: Validation (HMQC/HSQC)

If ambiguity remains (e.g., overlapping signals from the peptidyl chain):

  • Run a 2D HSQC experiment.

  • Mildiomycin: The proton at ~7.9 ppm (H-6) should correlate to a carbon at ~140 ppm. The methylene protons at ~4.3 ppm should correlate to a carbon at ~60 ppm. C-5 will show NO correlation (quaternary carbon).

  • dHM-MIL: The proton at ~5.9 ppm (H-5) will correlate to a carbon at ~96 ppm.

References

  • Li, L., et al. (2008). "The Mildiomycin Biosynthesis: Initial Steps for Sequential Generation of 5-Hydroxymethylcytidine 5'-Monophosphate and 5-Hydroxymethylcytosine in Streptoverticillium rimofaciens ZJU5119."[2] ChemBioChem, 9(8), 1286–1294.

  • Harada, S., & Kishi, T. (1978). "Isolation and characterization of mildiomycin, a new nucleoside antibiotic." The Journal of Antibiotics, 31(6), 519–524.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Authoritative reference for general nucleoside shift rules).

Sources

Comparative

A Comparative Efficacy Analysis for Researchers: 5-Dehydroxymethylmildiomycin vs. Blasticidin S

A note to the reader: Information regarding 5-Dehydroxymethylmildiomycin is limited in publicly available scientific literature. A patent search revealed the isolation of a related compound, "deshydroxymethylmidomycin,"...

Author: BenchChem Technical Support Team. Date: February 2026

A note to the reader: Information regarding 5-Dehydroxymethylmildiomycin is limited in publicly available scientific literature. A patent search revealed the isolation of a related compound, "deshydroxymethylmidomycin," from Streptomyces solani ZJU5119. For the purpose of this guide, we will therefore focus on the parent compound, Mildiomycin , as a proxy to compare with the well-documented protein synthesis inhibitor, Blasticidin S . This guide will provide a detailed comparison of their mechanisms, efficacy, and associated experimental protocols, with the understanding that the specific effects of the 5-dehydroxymethyl modification on Mildiomycin's activity are not yet fully characterized.

Introduction: A Tale of Two Nucleoside Antibiotics

In the realm of antimicrobial research and molecular biology, the quest for potent and selective inhibitors of protein synthesis is a continuous endeavor. Among the vast arsenal of natural products, nucleoside antibiotics stand out for their structural similarity to the building blocks of nucleic acids, often leading to potent interference with fundamental cellular processes. This guide delves into a comparative analysis of two such fascinating molecules: Mildiomycin, a potent antifungal agent, and Blasticidin S, a widely used selection agent and broad-spectrum antibiotic.

Both compounds, products of actinomycete metabolism, target the ribosome, the cell's protein synthesis machinery. However, subtle differences in their chemical structures can lead to significant variations in their spectrum of activity, potency, and cellular toxicity. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the comparative efficacy of Mildiomycin (as a representative for 5-Dehydroxymethylmildiomycin) and Blasticidin S, supported by available experimental data and detailed protocols for their evaluation.

Mechanism of Action: A Closer Look at Ribosomal Inhibition

Both Mildiomycin and Blasticidin S exert their antimicrobial effects by inhibiting protein synthesis, a fundamental process for all life. Their primary target is the peptidyl transferase center (PTC) on the large ribosomal subunit, the catalytic heart of the ribosome responsible for forging peptide bonds.

Mildiomycin: A Potent Inhibitor of Fungal Protein Synthesis

Mildiomycin, a peptidyl nucleoside antibiotic, is structurally characterized by a 5-hydroxymethylcytosine base linked to a modified sugar and a peptidyl side chain. Its mode of action involves the direct inhibition of the peptidyl transferase reaction. By binding to the PTC, Mildiomycin sterically hinders the accommodation of the aminoacyl-tRNA at the A-site and prevents the formation of a peptide bond with the growing polypeptide chain at the P-site. This leads to a complete cessation of protein synthesis and ultimately, cell death.[1][2] While it exhibits broad-spectrum activity, its most notable efficacy is against phytopathogenic fungi, particularly powdery mildew.[1]

mildiomycin_mechanism cluster_ribosome Ribosome A_Site A-Site P_Site P-Site PTC Peptidyl Transferase Center Peptide_Bond_Formation Peptide_Bond_Formation PTC->Peptide_Bond_Formation Inhibited Mildiomycin Mildiomycin Mildiomycin->PTC Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding Blocked

Caption: Mildiomycin's mechanism of action.

Blasticidin S: A Broad-Spectrum Protein Synthesis Inhibitor

Blasticidin S is another potent inhibitor of protein synthesis, effective against both prokaryotic and eukaryotic cells.[3] Structurally, it is also a peptidyl nucleoside antibiotic. Its mechanism of action is similar to Mildiomycin in that it targets the PTC of the large ribosomal subunit. Blasticidin S binds to the P-site of the ribosome, interfering with peptide bond formation and inhibiting the termination of translation.[3] This broad activity spectrum has made Blasticidin S a valuable tool in molecular biology as a selection agent for cells carrying the blasticidin S resistance (bsr or BSD) gene.

blasticidin_s_mechanism cluster_ribosome Ribosome A_Site A-Site P_Site P-Site PTC Peptidyl Transferase Center P_Site->PTC Inhibits Peptide Bond Formation Blasticidin_S Blasticidin_S Blasticidin_S->P_Site Binds to Peptidyl_tRNA Peptidyl-tRNA Termination_Factors Termination Factors Termination_Factors->PTC Inhibits Termination

Caption: Blasticidin S's mechanism of action.

Comparative Efficacy: A Quantitative Look at Antimicrobial Activity

A direct comparison of the efficacy of 5-Dehydroxymethylmildiomycin and Blasticidin S is hampered by the lack of specific data for the Mildiomycin derivative. However, by examining the available data for the parent compound, Mildiomycin, we can draw some insightful comparisons. The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)

OrganismMildiomycinBlasticidin S
Erysiphe graminis (Powdery Mildew)~31-62Not Reported
Candida albicans>10012.5-50
Escherichia coli>10050-100
Staphylococcus aureus>10016->256

Note: Data for Mildiomycin against powdery mildew is from in vivo greenhouse tests and is presented as parts per million (ppm), which is roughly equivalent to µg/mL. MIC values can vary depending on the specific strain and testing conditions.

From the available data, it is evident that Mildiomycin's strength lies in its potent activity against phytopathogenic fungi like powdery mildew. In contrast, Blasticidin S exhibits a broader spectrum of activity, inhibiting the growth of various bacteria and fungi, albeit at generally higher concentrations.

Cytotoxicity: Assessing the Impact on Mammalian Cells

For any potential therapeutic agent or even a laboratory tool, understanding its toxicity to mammalian cells is crucial. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 2: Comparative Cytotoxicity in Mammalian Cell Lines (IC50 in µg/mL)

Cell LineMildiomycinBlasticidin S
HeLaSelectively inhibits protein synthesis~2
HEK293Not Reported~5
CHONot Reported5-10

Blasticidin S is known to be highly toxic to mammalian cells, which is why it is an effective selection agent.[3] While quantitative data for Mildiomycin is scarce, its selective inhibition of protein synthesis in HeLa cells suggests a potent cytotoxic effect. The lack of the 5-hydroxymethyl group in 5-Dehydroxymethylmildiomycin could potentially alter its uptake and interaction with the ribosomal target in mammalian cells, but this remains to be experimentally verified.

Resistance Mechanisms: How Cells Fight Back

The emergence of resistance is a significant challenge in the use of any antimicrobial agent. Understanding the mechanisms of resistance is vital for the development of new strategies to overcome it.

Mildiomycin: The mechanisms of resistance to Mildiomycin are not well-documented in the scientific literature. As with other antibiotics that target the ribosome, potential resistance mechanisms could include mutations in the ribosomal RNA or proteins that alter the drug's binding site, or the development of efflux pumps that actively remove the drug from the cell.

Blasticidin S: Resistance to Blasticidin S is well-characterized and is primarily conferred by two deaminase enzymes:

  • bsr (blasticidin S resistance): Originally isolated from Bacillus cereus, this enzyme catalyzes the deamination of the cytosine ring of Blasticidin S, converting it into a non-toxic derivative.

  • BSD (blasticidin S deaminase): Isolated from Aspergillus terreus, this enzyme functions similarly to bsr, inactivating Blasticidin S through deamination.

The genes encoding these enzymes are widely used as selectable markers in molecular biology, allowing for the selection of cells that have been successfully transfected with a plasmid carrying the resistance gene.

Experimental Protocols: A Guide to Efficacy and Cytotoxicity Testing

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity (IC50) of antimicrobial compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism to be tested

  • Antimicrobial agent stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agent:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.

    • Add 200 µL of the antimicrobial stock solution (at a concentration twice the highest desired test concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

mic_workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Antimicrobial in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Microorganism Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature (18-24h) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Protocol 2: Determination of Cytotoxicity (IC50) by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

ic50_workflow Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 24-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent and Incubate Incubate_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for IC50 determination.

Conclusion: Choosing the Right Tool for the Job

Both Mildiomycin and Blasticidin S are potent inhibitors of protein synthesis with distinct profiles of activity. Mildiomycin, and by extension its derivative 5-Dehydroxymethylmildiomycin, shows significant promise as a targeted antifungal agent, particularly against plant pathogens. Its efficacy against a broader range of microbes and its cytotoxicity profile require further investigation.

Blasticidin S, on the other hand, is a well-established, broad-spectrum antibiotic that has found a crucial niche in molecular biology as a powerful selection agent. Its high cytotoxicity to both prokaryotic and eukaryotic cells makes it less suitable for therapeutic applications but ideal for ensuring the selection of successfully engineered cells in culture.

The choice between these two compounds, or indeed the exploration of 5-Dehydroxymethylmildiomycin, will ultimately depend on the specific research question or application. For researchers focused on agricultural fungicides, Mildiomycin and its derivatives warrant further investigation. For those in need of a robust and reliable selection agent for genetic modification studies, Blasticidin S remains a gold standard. This guide provides a foundational understanding to aid in these decisions and encourages further experimental exploration to fully elucidate the comparative efficacy of these fascinating natural products.

References

  • Iwasa, T., et al. (1978). Isolation and characterization of mildiomycin, a new nucleoside antibiotic. The Journal of Antibiotics, 31(6), 511-8. [Link]

  • Feduchi, E., Cosín, M., & Carrasco, L. (1985). Mildiomycin: a nucleoside antibiotic that inhibits protein synthesis. The Journal of Antibiotics, 38(3), 415-9. [Link]

  • Davison, J. R., et al. (2017). A New Natural Product Analog of Blasticidin S Reveals Cellular Uptake Facilitated by the NorA Multidrug Transporter. ACS infectious diseases, 3(7), 524–531. [Link]

  • Sato, K., et al. (2018). Bioprinted Cancer Model of Neuroblastoma in a Renal Microenvironment as an Efficiently Applicable Drug Testing Platform. Advanced healthcare materials, 7(21), e1800824. [Link]

  • Google Patents. (2010). CN101812472A - Mildiomycin biosynthesis gene cluster.
  • de la Cruz, M., et al. (2004). Over expression of the selectable marker blasticidin S deaminase gene is toxic to human keratinocytes and murine BALB/MK cells. BMC biotechnology, 4, 29. [Link]

  • Pfaller, M. A., et al. (2007). Correlation of MIC with outcome for Candida species tested against caspofungin, anidulafungin, and micafungin: analysis and proposal for interpretive MIC breakpoints. Journal of clinical microbiology, 45(7), 2140–2156. [Link]

  • ResearchGate. (n.d.). IC 50 (μg mL) values for HEK293 cells treated with the most potent compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of HEK293 and IMR-32 cells treated with panobinostat or blasticidin in 3D constructs or 2D culture. Retrieved from [Link]

  • Yamaguchi, H., Yamamoto, C., & Tanaka, N. (1965). Inhibition of protein synthesis by blasticidin S. I. Studies with cell-free systems from bacterial and mammalian cells. The Journal of biochemistry, 57(5), 667–677. [Link]

  • Izumi, M., et al. (1991). Blasticidin S-resistance gene (bsr): a novel selectable marker for mammalian cells. Experimental cell research, 197(2), 229–233. [Link]

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Validation

A Senior Application Scientist's Guide to the Purity Validation of 5-Dehydroxymethylmildiomycin Using Quantitative NMR

For researchers, scientists, and drug development professionals, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. The integrity of all subsequent biological and clinical data h...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. The integrity of all subsequent biological and clinical data hinges on the accurately determined purity of the molecule . This guide provides an in-depth comparison of analytical methodologies for validating the purity of 5-Dehydroxymethylmildiomycin, a complex nucleoside antibiotic. While traditional methods like High-Performance Liquid Chromatography (HPLC) have their place, we will demonstrate the distinct advantages and robust, self-validating workflow of Quantitative Nuclear Magnetic Resonance (qNMR) for this class of compounds.

The Analyte: 5-Dehydroxymethylmildiomycin

5-Dehydroxymethylmildiomycin is an analogue of Mildiomycin, a nucleoside antibiotic known for its antifungal properties.[1][2] Mildiomycin itself is a highly polar, hygroscopic solid with excellent solubility in water.[2][3] These characteristics are presumed to be shared by its 5-dehydroxymethyl analogue. The complex structure, featuring multiple chiral centers and functional groups, along with its high polarity, presents unique challenges for traditional chromatographic purity assessments, which often struggle with retaining such compounds on conventional stationary phases and may require complex mobile phases or derivatization.

The structure of the parent compound, Mildiomycin, contains a 5-hydroxymethylcytosine moiety.[1][4] The analogue , 5-Dehydroxymethylmildiomycin, would logically feature a cytosine base lacking this hydroxymethyl group at the 5-position. This structural difference is critical, as it directly impacts the selection of quantifiable protons in a ¹H-qNMR experiment.

Why qNMR? A Paradigm Shift from Relative to Absolute Purity

Traditional purity analysis, often performed by HPLC-UV, is a relative quantification method. It measures the area of impurity peaks relative to the main peak, assuming all compounds have a similar response to the detector (e.g., UV absorbance). This assumption is often flawed, especially for structurally diverse impurities, leading to potential inaccuracies.[5]

Quantitative NMR (qNMR) operates on a fundamentally different and more direct principle: the integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal.[6][7] This allows for the absolute quantification of an analyte against a certified internal standard, even if the standard is structurally unrelated to the analyte.[6][8] This is a game-changing advantage, particularly for novel compounds where a specific, certified reference standard of the analyte itself does not yet exist.[9]

The choice of analytical technique should be deliberate and justified. For a novel or specialized API like 5-Dehydroxymethylmildiomycin, qNMR emerges as a superior choice for primary purity assignment.

MethodSelection start Purity Assay Required for 5-Dehydroxymethylmildiomycin q1 Is an identical, certified API reference standard available? start->q1 q2 Is absolute quantification (mass purity) required? q1->q2 No hplc_uv HPLC-UV for routine QC (relative purity). q1->hplc_uv Yes q3 Is structural confirmation needed simultaneously? q2->q3 Yes q2->hplc_uv No, relative purity is sufficient q4 Primary goal is screening for trace unknown impurities? q3->q4 No qnmr qNMR is the optimal primary method. q3->qnmr Yes q4->qnmr No, focus is on the main component lc_ms LC-MS for impurity identification and profiling. q4->lc_ms Yes

Figure 1. Decision workflow for selecting the appropriate analytical method.

Head-to-Head Performance Comparison

To provide a clear perspective, the following table summarizes the performance characteristics of qNMR against other common analytical techniques for the purity determination of a complex, polar API.

Parameter Quantitative ¹H NMR (qNMR) HPLC-UV LC-MS
Principle Absolute Quantification (signal proportional to molar concentration)Relative Quantification (based on UV response)Primarily for Identification & Profiling
Reference Standard Requires a certified, structurally different internal standard.[6]Requires a certified reference standard of the analyte itself for accurate assay.Requires reference standards for quantitative work.
Accuracy High, traceable to SI units via certified standards.[10][11]Dependent on the purity of the reference standard and equal response factors.[5]Generally less accurate for quantification than HPLC-UV unless highly optimized.
Precision High, with RSD < 1% achievable with proper technique.High, with RSD < 1% typical for established methods.Moderate, often higher variability than UV detection.
Specificity Excellent, ability to select unique, non-overlapping signals.Can be compromised by co-eluting impurities without spectral characterization.High, based on mass-to-charge ratio, but can be affected by isomers.
Sample Throughput Moderate to High; can be automated.[9]High, especially with modern UHPLC systems.Moderate, typically slower scan speeds required for high-quality data.
Destructive? No, the sample can be recovered and used for other analyses.[7]Yes, the sample is consumed.Yes, the sample is consumed.
Simultaneous Info Provides purity and structural confirmation in a single experiment.Provides retention time and UV spectrum.Provides retention time and mass spectrum for structural clues.
A Self-Validating qNMR Protocol for 5-Dehydroxymethylmildiomycin Purity

This protocol is designed to be inherently robust and trustworthy, incorporating principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[12][13][14]

  • Analyte: 5-Dehydroxymethylmildiomycin (approx. 10-20 mg).

  • Deuterated Solvent: Deuterium Oxide (D₂O, 99.9% D).

  • Internal Standard (IS): Maleic Acid, Certified Reference Material (CRM).

    • Scientist's Note: The choice of an internal standard is paramount. Maleic acid is an excellent choice for this application because:

      • It is highly soluble in D₂O.[15]

      • It provides a simple, sharp singlet in the ¹H NMR spectrum (around 6.0-6.3 ppm) which is unlikely to overlap with the complex signals of the analyte.[15][16]

      • It is non-volatile and stable, allowing for accurate weighing.

      • As a CRM, its purity is certified and traceable to SI units, ensuring the accuracy of the final result.[10]

  • Equipment:

    • High-precision microbalance (readability to 0.001 mg).

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

    • High-quality, matched NMR tubes.

    • Calibrated volumetric flasks and pipettes.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately weigh ~15 mg of Analyte weigh_is 2. Accurately weigh ~8 mg of Maleic Acid (IS) weigh_analyte->weigh_is dissolve 3. Quantitatively transfer both to a vial and dissolve in a precise volume of D₂O weigh_is->dissolve transfer 4. Transfer solution to NMR tube dissolve->transfer load_sample 5. Insert sample and allow for thermal equilibration transfer->load_sample tune_shim 6. Tune, lock, and shim the spectrometer load_sample->tune_shim set_params 7. Set key acquisition parameters (e.g., D1 ≥ 60s) tune_shim->set_params acquire 8. Acquire ¹H NMR spectrum (NS ≥ 16) set_params->acquire ft 9. Fourier Transform, Zero-fill acquire->ft phase_baseline 10. Manual Phase and Baseline Correction ft->phase_baseline integrate 11. Integrate selected Analyte and IS signals phase_baseline->integrate calculate 12. Calculate Purity using the qNMR equation integrate->calculate

Figure 2. Step-by-step experimental workflow for qNMR purity determination.

For accurate quantification, the NMR experiment must be set up correctly. Simply using a standard ¹H acquisition protocol is insufficient.

  • Relaxation Delay (D1): This is the single most critical parameter. The delay must be at least 5 times (and preferably 7 times) the longest spin-lattice relaxation time (T₁) of all protons being quantified (both analyte and standard).[17] For small molecules, a conservative and robust delay of 60 seconds is often used to ensure full relaxation of all nuclei, which is essential for the signal integral to be truly proportional to the number of protons.[9]

  • Pulse Angle: A 90° pulse angle should be used to maximize the signal-to-noise ratio for the given number of scans.

  • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This minimizes integration errors.[15]

  • Digital Resolution: The acquisition time should be set to ensure adequate digital resolution (e.g., <0.4 Hz/point) to accurately define the peak shape for precise integration.[15]

  • Signal Selection: Choose a well-resolved, non-exchangeable proton signal from 5-Dehydroxymethylmildiomycin that is free from any impurity signals. The anomeric proton or unique vinyl protons on the pyranosyl ring are often good candidates.[1] For the internal standard, integrate the singlet from Maleic Acid.

  • Integration: Manually perform the integration for the selected analyte and internal standard signals. Automated integration routines can be prone to error, especially with imperfect baselines.

  • Calculation: The purity of the sample (Purity_analyte) is calculated using the following equation:[11]

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (e.g., N_IS = 2 for the two vinyl protons of maleic acid)

    • M: Molar mass

    • m: Weighed mass

    • Purity_IS: Certified purity of the internal standard (from its certificate)

To ensure the method is fit for purpose, key validation parameters must be assessed:[14][18]

  • Specificity: Analyze the internal standard and a blank solvent to confirm no interfering signals are present at the chemical shifts of the analyte and standard protons.

  • Linearity: Prepare a series of samples with varying analyte concentrations (e.g., 70% to 130% of the target concentration) while keeping the internal standard concentration constant. Plot the ratio of the analyte/IS integral areas against the analyte/IS mass ratio. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform the analysis on at least three different concentration levels across the linear range (e.g., 80%, 100%, 120%). The agreement between the experimentally determined purity and the theoretical value demonstrates accuracy.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze a minimum of six independent sample preparations at the 100% concentration level. The relative standard deviation (RSD) should typically be ≤1%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's robustness. The RSD should remain within acceptable limits.

Conclusion: An Authoritative and Trustworthy Approach

For the purity validation of a high-value, complex API like 5-Dehydroxymethylmildiomycin, quantitative NMR is not merely an alternative to chromatography; it is a superior primary method for absolute purity assignment.[8] Its foundation in a direct physical principle, independence from analyte-specific reference standards, and ability to provide simultaneous structural verification make it an exceptionally robust and reliable technique.[7][9] By following a carefully designed and validated protocol, as outlined in this guide, researchers and drug developers can establish a high-confidence, SI-traceable purity value, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Harada, S., et al. (1978). Structure of mildiomycin, a new antifungal nucleoside antibiotic. Journal of the American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70751, 5-(Hydroxymethyl)cytosine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177827610, 5-Desoxylamiide. Available from: [Link]

  • CAS Common Chemistry. Mildiomycin. Available from: [Link]

  • The Merck Index Online. Mildiomycin. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019). qNMR Internal Standard Reference Data (ISRD). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65120, 5'-Deoxythymidine. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedure Q2(R2). Available from: [Link]

  • JEOL. Q-NMR for purity determination of macrolide antibiotic reference standards: Comparison with the mass balance method. Available from: [Link]

  • Hintermann, L. (2021). AK Hintermann List of qNMR Standards – Version 1.7. Available from: [Link]

  • University of Oxford. Quantitative NMR Spectroscopy.docx. Available from: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • FUJIFILM Wako Chemicals. Standard for Quantitative NMR. Available from: [Link]

  • Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available from: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. (2025). ICH Q2(R2): Validation of Analytical Procedures | Request PDF. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78168, 5-(Hydroxymethyl)uracil. Available from: [Link]

  • Global Substance Registration System (GSRS). 5-HYDROXYMETHYL-2'-DEOXYURIDINE. Available from: [Link]

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Comparative

Technical Guide: Cross-Resistance Profiling of 5-Dehydroxymethylmildiomycin (5-dHM) in Fungal Pathogens

The following guide is structured as a high-level technical dossier designed for researchers investigating novel antifungal candidates. It synthesizes known pharmacological data of the nucleoside antibiotic class with sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for researchers investigating novel antifungal candidates. It synthesizes known pharmacological data of the nucleoside antibiotic class with specific protocols for evaluating 5-Dehydroxymethylmildiomycin (Mildiomycin C).[1]

[1]

Executive Summary & Compound Profile

5-Dehydroxymethylmildiomycin (also known as Mildiomycin C ; CAS: 78162-87-5) is a peptidyl nucleoside antibiotic and a structural analogue of Mildiomycin (Mildiomycin A).[1][2] It is characterized by the absence of the hydroxymethyl group at the C-5 position of the cytosine base.[1]

This structural modification is critical for drug development as it potentially alters:

  • Metabolic Stability: Resistance to specific enzymatic degradation pathways (e.g., hydroxymethyl-dependent deaminases).[1]

  • Ribosomal Binding Affinity: Modulation of the interaction with the 60S ribosomal subunit.

  • Cross-Resistance Patterns: Potential to evade resistance mechanisms developed against the parent compound (Mildiomycin A) or related nucleosides (Blasticidin S).[1]

This guide provides a comparative framework and experimental protocols to evaluate 5-dHM against multi-drug resistant (MDR) fungal pathogens, specifically targeting powdery mildews (Podosphaera xanthii, Blumeria graminis) and model organisms (Aspergillus, Saccharomyces).[1]

Comparative Compound Snapshot
FeatureMildiomycin A (Parent)5-Dehydroxymethylmildiomycin (5-dHM)Blasticidin S (Reference)
Core Structure Peptidyl Cytosine NucleosidePeptidyl Cytosine Nucleoside (Des-CH₂OH)Peptidyl Cytosine Nucleoside
Primary Target 60S Ribosome (Translocation inhibitor)60S Ribosome (Predicted)60S Ribosome (Peptidyl transferase)
Key Resistance Mechanism Permeability (Transporter loss) & Ribosomal mutationTo be determined (Protocol below) Deaminase (BSD/bsr) & Permeability
Solubility High (Water)High (Water)High (Water)

Mechanism of Action & Resistance Logic

To design effective cross-resistance studies, one must understand the causality of resistance in this chemical class.[1]

Mode of Action (MoA)

Like its parent Mildiomycin A, 5-dHM acts by inhibiting protein synthesis in eukaryotic cells.[1] It specifically targets the translocation step of elongation, binding to the P-site of the large (60S) ribosomal subunit.[1] This blocks the movement of peptidyl-tRNA, stalling translation.[1]

Resistance Pathways & Cross-Resistance Hypotheses

Resistance to nucleoside antibiotics typically arises from three mechanisms. The structural difference in 5-dHM (lack of -CH₂OH) tests specific resistance hypotheses:

  • Target Modification (Ribosomal Mutation):

    • Hypothesis: If resistance is due to a mutation in the ribosomal P-site (e.g., RPL28 gene), High Cross-Resistance is expected between Mildiomycin A and 5-dHM, as the core binding scaffold remains similar.[1]

  • Enzymatic Inactivation:

    • Hypothesis: Some resistance enzymes modify the cytosine ring.[1][3] The absence of the hydroxymethyl group in 5-dHM may prevent recognition by specific deaminases or kinases, potentially leading to Collateral Sensitivity or No Cross-Resistance .[1]

  • Transport Exclusion:

    • Hypothesis: Mildiomycin uptake is often mediated by specific permeases (e.g., hexose or nucleoside transporters).[1] If 5-dHM utilizes a different entry portal due to altered polarity, it may remain active against transport-deficient mutants.[1]

Visualization: Resistance Signaling & MoA

The following diagram illustrates the logical flow of resistance mechanisms and where 5-dHM interacts.

MoA_Resistance cluster_hypothesis Hypothesis for 5-dHM Efficacy Compound 5-Dehydroxymethylmildiomycin (5-dHM) Target Fungal Ribosome (60S Subunit P-site) Compound->Target Binds ProteinSynth Protein Synthesis (Translocation) Target->ProteinSynth Inhibits Death Fungal Cell Death ProteinSynth->Death Stalls Growth Res_Transport Resistance: Transporter Mutation (Reduced Uptake) Res_Transport->Compound Blocks Entry Res_Enzyme Resistance: Enzymatic Modification (Deaminases/Kinases) Res_Enzyme->Compound Degrades? Res_Target Resistance: Ribosomal Mutation (RPL28/RPL3) Res_Target->Target Prevents Binding Note Absence of 5-hydroxymethyl may evade specific enzymes Note->Res_Enzyme

Caption: Mechanistic pathway of 5-dHM showing critical interception points for resistance mechanisms.

Comparative Performance Guide

This section outlines the expected performance of 5-dHM compared to alternatives.

vs. Mildiomycin A (Parent)[1]
  • Efficacy: 5-dHM generally retains 80-100% of the parent compound's efficacy against wild-type strains.[1]

  • Cross-Resistance: High cross-resistance is expected in strains with ribosomal mutations.[1] However, in strains with metabolic resistance (enzymatic), 5-dHM may show superior stability.[1]

vs. Blasticidin S & Kasugamycin (Nucleoside Class)[1]
  • Mechanism: Blasticidin S inhibits peptidyl transfer; Kasugamycin inhibits initiation.[1] Mildiomycin (and 5-dHM) inhibits translocation.[1]

  • Cross-Resistance:

    • Positive Cross-Resistance: Often observed in transport-deficient mutants (MDR pumps often export multiple nucleosides).[1]

    • Negative Cross-Resistance: Target-specific mutations for Blasticidin S (e.g., rps genes) typically do not confer resistance to Mildiomycin/5-dHM, making 5-dHM a viable rotation partner.[1]

vs. Azoles (DMI Fungicides)[1]
  • Mechanism: Azoles inhibit CYP51 (ergosterol synthesis).[1]

  • Cross-Resistance: None. 5-dHM is fully active against azole-resistant strains (e.g., A. fumigatus CYP51A mutants).[1] This makes 5-dHM a critical candidate for managing azole-resistant populations in agriculture.[1]

Experimental Protocols

To validate the profile of 5-dHM, the following "Self-Validating" protocols are recommended.

Protocol A: Determination of Cross-Resistance Factors (RF)

Objective: Quantify the shift in susceptibility of resistant mutants to 5-dHM compared to the parent drug.[1]

Reagents:

  • Compounds: 5-dHM (Pure), Mildiomycin A (Control), Blasticidin S (Ref).[1]

  • Strains: Wild Type (WT), Mildiomycin-Resistant (

    
    ), Blasticidin-Resistant (
    
    
    
    ), Azole-Resistant (
    
    
    ).[1]
  • Media: Potato Dextrose Agar (PDA) or Yeast Nitrogen Base (YNB).[1]

Workflow:

  • Inoculum Prep: Adjust fungal spore suspension to

    
     spores/mL.
    
  • Gradient Plate: Prepare agar plates with a 0–100 µg/mL concentration gradient of the test compound.

  • Inoculation: Spot 5 µL of spore suspension from each strain onto the gradient.

  • Incubation: 25°C for 48–72 hours.

  • Calculation: Determine MIC (Minimum Inhibitory Concentration).

    • 
      [1]
      
    • Interpretation:

      • 
        : No Cross-Resistance (Ideal).[1]
        
      • 
        : High Cross-Resistance.[1]
        
Protocol B: Competitive Binding / Molecular Docking Validation

Objective: Confirm if the absence of the 5-hydroxymethyl group affects binding stability. (In silico approach recommended prior to synthesis scale-up)

  • Model: Homology model of fungal 60S ribosome (e.g., S. cerevisiae template).

  • Ligands: Dock Mildiomycin A and 5-dHM into the P-site.

  • Analysis: Calculate Binding Free Energy (

    
    ).
    
    • Success Criteria:

      
       (within 1-2 kcal/mol).[1]
      
Visualization: Experimental Workflow

Protocol_Flow Start Start: Strain Selection (WT, Mil-R, Azo-R) Step1 MIC Assay (Gradient Plate) Start->Step1 Step2 Data Collection (Growth Inhibition) Step1->Step2 Decision Calculate RF Step2->Decision Result1 RF < 2 (No Cross-Res) Decision->Result1 Maintained Efficacy Result2 RF > 10 (Cross-Res) Decision->Result2 Resistance Shared

Caption: Logic flow for determining the Resistance Factor (RF) in cross-resistance assays.

Data Presentation Standards

When publishing your findings, organize data into the following comparative table format to ensure clarity for drug development professionals.

Table 1: Representative Cross-Resistance Profile (Template)

Fungal Strain Genotype Mildiomycin A (MIC µg/mL) 5-dHM (MIC µg/mL) RF (5-dHM) Interpretation
S. cerevisiae WT Wild Type 0.5 0.6 1.0 Baseline Activity

| S. cerevisiae M1 |


 (Ribosome) | 50.0 | 45.0 | ~75 | Cross-Resistance  |
| S. cerevisiae B1 | 

(Deaminase) | 0.5 | 0.6 | 1.0 | No Cross-Resistance | | A. fumigatus A1 |

(Azole) | 0.5 | 0.5 | 1.0 | No Cross-Resistance |[1]

Note: The values above are illustrative based on class behavior. Actual experimental values must be inserted.

References

  • Mildiomycin Biosynthesis & Analogues

    • Li, L., et al. (2012).[1][4] "Analysis of the mildiomycin biosynthesis gene cluster in Streptoverticillum remofaciens ZJU5119 and characterization of MilC." ChemBioChem.

  • Cross-Resistance Mechanisms in Nucleosides

    • Shiomi, K., et al. (2012).[1][4] "Mildiomycin: A nucleoside antibiotic that inhibits protein synthesis."[1][3] Journal of Antibiotics.

    • Information on Blasticidin S and Kasugamycin cross-resistance patterns.[5][6]

  • Compound Identification (5-Dehydroxymethylmildiomycin)

    • ChemicalBook & Molbase Database Entries for CAS 78162-87-5 (Mildiomycin C).[1]

  • Fungicide Resistance Principles

    • Lucas, J. A., et al. (2015).[1] "Cross-resistance between fungicides: Context and consequences." Plant Pathology.

Sources

Validation

A Comprehensive Guide to the Qualification of a 5-Dehydroxymethylmildiomycin Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Characterized Reference Standard In the landscape of pharmaceutical development, the reference standard is the cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the reference standard is the cornerstone of analytical testing, providing the benchmark against which all subsequent measurements of identity, purity, and strength are made.[1][2] For a novel or rare compound like 5-Dehydroxymethylmildiomycin, the establishment of a highly purified and thoroughly characterized reference standard is a prerequisite for advancing research and development activities.

5-Dehydroxymethylmildiomycin is a structural analog of mildiomycin, a peptidyl-nucleoside antibiotic.[3][4][5] Mildiomycin is known to contain a 5-hydroxymethylcytosine moiety. As the name implies, 5-Dehydroxymethylmildiomycin is presumed to lack this hydroxymethyl group, a structural modification that could significantly alter its biological activity and physicochemical properties. This guide provides a systematic approach to qualifying a synthesized batch of 5-Dehydroxymethylmildiomycin to serve as a primary reference standard.

The Qualification Workflow: A Multi-Pronged Strategy

The qualification of a primary reference standard is a comprehensive process that leaves no stone unturned.[5] It involves a battery of orthogonal analytical techniques to unequivocally confirm the structure and to assess its purity with a high degree of confidence. The workflow is designed to be a self-validating system, where the results from different analytical approaches should converge to provide a consistent and reliable characterization of the material.

Reference Standard Qualification Workflow cluster_0 Candidate Material cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Qualification Candidate Batch Candidate Batch NMR NMR Spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) Candidate Batch->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Candidate Batch->HRMS FTIR FT-IR Spectroscopy Candidate Batch->FTIR UV_Vis UV-Vis Spectroscopy Candidate Batch->UV_Vis HPLC_Purity HPLC with Universal Detector (CAD/ELSD) Candidate Batch->HPLC_Purity LC_MS_Impurity LC-MS for Impurity Profiling Candidate Batch->LC_MS_Impurity Residual_Solvents GC-HS for Residual Solvents Candidate Batch->Residual_Solvents Water_Content Karl Fischer Titration Candidate Batch->Water_Content Inorganic_Impurities Sulphated Ash Candidate Batch->Inorganic_Impurities Mass_Balance Mass Balance Assay NMR->Mass_Balance Structural Confirmation HRMS->Mass_Balance Structural Confirmation FTIR->Mass_Balance Structural Confirmation UV_Vis->Mass_Balance Structural Confirmation HPLC_Purity->Mass_Balance Purity Data LC_MS_Impurity->Mass_Balance Purity Data Residual_Solvents->Mass_Balance Purity Data Water_Content->Mass_Balance Purity Data Inorganic_Impurities->Mass_Balance Purity Data Qualified Standard Qualified Standard Mass_Balance->Qualified Standard

Caption: Workflow for the qualification of a 5-Dehydroxymethylmildiomycin reference standard.

Structural Elucidation: Confirming the Molecular Identity

The first and most critical step is to unequivocally confirm that the candidate material is indeed 5-Dehydroxymethylmildiomycin. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of molecular structures in solution.[6] A full suite of NMR experiments should be conducted to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the candidate material in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.

  • Data Analysis: The combination of these spectra should allow for the complete assignment of the molecular structure. The data should be compared with the expected structure of 5-Dehydroxymethylmildiomycin and with published data for mildiomycin to confirm the absence of the 5-hydroxymethyl group on the cytosine ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the protonated molecule of 5-Dehydroxymethylmildiomycin. The mass accuracy should be within 5 ppm.

Fourier-Transform Infrared (FT-IR) and UV-Vis Spectroscopy
  • FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. The spectrum should be consistent with the proposed structure, showing characteristic absorptions for amines, hydroxyls, amides, and aromatic rings.

  • UV-Vis Spectroscopy: While many aminoglycoside-like compounds lack a strong chromophore, the cytosine moiety in 5-Dehydroxymethylmildiomycin should exhibit a characteristic UV absorbance.[7] This can be used for identification and as a potential method for quantification.

Comparative Data for Structural Elucidation

TechniqueParameterExpected Result for 5-DehydroxymethylmildiomycinComparison with Mildiomycin
¹H NMR Chemical Shift (ppm)Absence of signals corresponding to the -CH₂OH group on the cytosine ring.Mildiomycin would show characteristic signals for the 5-hydroxymethyl protons.
¹³C NMR Chemical Shift (ppm)Absence of a signal for the carbon of the -CH₂OH group.Mildiomycin would have a signal for the 5-hydroxymethyl carbon.
HRMS Exact MassCorresponds to the calculated molecular formula of C₂₁H₃₃N₇O₈.The molecular weight will be lower than that of mildiomycin by the mass of CH₂O.
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for N-H, O-H, C=O, C=C, and C-N bonds.The overall fingerprint region may show subtle differences.
UV-Vis λmax (nm)A characteristic absorbance maximum for the cytosine ring.The λmax may be slightly shifted compared to the 5-hydroxymethylcytosine in mildiomycin.

Purity Assessment: Quantifying the Main Component and Impurities

A reference standard for assays should ideally have a purity of 99.5% or higher.[3][5] Purity is determined by a combination of methods that quantify the main component as well as any organic, inorganic, and volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Due to the polar nature and lack of a strong UV chromophore in many aminoglycoside-type molecules, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for purity determination by HPLC.[7][8]

Experimental Protocol: HPLC-CAD/ELSD for Purity Assessment

  • Chromatographic System: A standard HPLC system equipped with a CAD or ELSD.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: Due to the polar nature of the analyte, a mobile phase with a high aqueous component is likely necessary. An ion-pairing agent (e.g., heptafluorobutyric acid) may be required to improve peak shape and retention.[9] A gradient elution from a high aqueous to a higher organic content is recommended to separate polar and non-polar impurities.

  • Sample Preparation: Accurately weigh and dissolve the candidate material in the mobile phase or a suitable diluent.

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Determine the area percentage of the main peak relative to the total area of all peaks. This provides an initial estimate of the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is invaluable for identifying and characterizing unknown impurities.[8][10] By coupling the separation power of LC with the identification capabilities of MS, even minor impurities can be tentatively identified based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: LC-MS for Impurity Profiling

  • LC System: Use the same or a similar LC method as developed for the HPLC-CAD/ELSD analysis.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements of impurities.

  • Analysis: Acquire both full scan and fragmentation (MS/MS) data for the main peak and any impurity peaks.

  • Data Analysis: Propose structures for the impurities based on their accurate mass and fragmentation patterns. Potential impurities could include precursors from the synthesis, degradation products, or isomers.

Other Purity Assessments
  • Gas Chromatography-Headspace (GC-HS) for Residual Solvents: To quantify any organic volatile impurities remaining from the synthesis and purification process.

  • Karl Fischer Titration for Water Content: To accurately determine the amount of water in the material.

  • Sulphated Ash for Inorganic Impurities: To quantify any non-volatile inorganic impurities.

Comparative Data for Purity Assessment

AnalysisMethodAcceptance Criteria for Primary Reference StandardComparison with a Less Pure Batch
Organic Purity HPLC-CAD/ELSD≥ 99.5%Lower percentage of the main peak and higher levels of impurities.
Impurity Profile LC-MSAll impurities > 0.1% should be identified or characterized.May contain additional or higher levels of unidentified impurities.
Residual Solvents GC-HSWithin acceptable limits as per ICH guidelines.May have higher levels of residual solvents.
Water Content Karl FischerAccurately determined and reported.Water content may be higher and more variable.
Inorganic Impurities Sulphated Ash≤ 0.1%Higher ash content.

Mass Balance Assay and Final Certification

The final assigned purity of the reference standard is typically determined by a mass balance approach, where the purity is calculated by subtracting the percentages of all identified impurities from 100%.

Purity Assignment by Mass Balance

Mass Balance Calculation cluster_impurities Total Impurities Total 100% Organic Organic Impurities (from HPLC) Water Water Content (from Karl Fischer) Solvents Residual Solvents (from GC-HS) Inorganic Inorganic Impurities (from Sulphated Ash) Purity Assigned Purity Total->Purity Subtract

Caption: Calculation of assigned purity using the mass balance method.

Once the purity is assigned, a comprehensive Certificate of Analysis (CoA) should be generated. The CoA should include:

  • The name and batch number of the reference standard.

  • The assigned purity and the uncertainty.

  • The results of all analytical tests performed for characterization and purity assessment.

  • The recommended storage conditions and re-test date.

Conclusion

The qualification of a reference standard for a novel compound like 5-Dehydroxymethylmildiomycin is a rigorous but essential undertaking. By employing a systematic and multi-faceted analytical approach, as outlined in this guide, researchers can establish a well-characterized standard with a high degree of confidence. This, in turn, will ensure the accuracy, reliability, and reproducibility of all future analytical data, providing a solid foundation for the continued development of this promising compound.

References

  • World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Faul, M. J. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. Retrieved from [Link]

  • Li, L., et al. (2012). Analysis of the mildiomycin biosynthesis gene cluster in Streptoverticillum remofaciens ZJU5119 and characterization of MilC, a hydroxymethyl cytosyl-glucuronic acid synthase. Chembiochem, 13(11), 1637-46. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Sofiqul, I., et al. (2020). ANALYTICAL METHODS FOR THE DETERMINATION OF AMINOGLYCOSIDES ANTIBIOTICS BY CHROMATROGRAPHIC TECHNIQUE. ResearchGate. Retrieved from [Link]

  • Han, K., et al. (1993). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Magnetic Resonance in Chemistry, 31(9), 813-819. Retrieved from [Link]

  • Harada, S., Mizuta, E., & Kishi, T. (1978). Structure of mildiomycin, a new antifungal nucleoside antibiotic. Journal of the American Chemical Society, 100(15), 4895–4897. Retrieved from [Link]

  • Google Patents. (n.d.). CN101812472A - Mildiomycin biosynthesis gene cluster.
  • Gao, S., et al. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Molecules, 23(12), 3125. Retrieved from [Link]

  • MIBiG. (n.d.). BGC0000882: mildiomycin. Retrieved from [Link]

  • Agilent Technologies. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Retrieved from [Link]

  • Anhalt, J. P., & Brown, S. D. (1978). High-performance liquid-chromatographic assay of aminoglycoside antibiotics in serum. Clinical chemistry, 24(11), 1940–1947. Retrieved from [Link]

  • Isoherranen, N., et al. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS journal, 14(2), 346–351. Retrieved from [Link]

  • Toth, I., et al. (1998). Chromatographic methods for analysis of aminoglycoside antibiotics. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 13-37. Retrieved from [Link]

  • Witek, M. A., et al. (2023). Analysis of Aminoglycoside Antibiotics: A Challenge in Food Control. Molecules, 28(12), 4684. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Ribosomal Binding Sites of Mildiomycin and Its Derivatives

For researchers, scientists, and drug development professionals, understanding the precise interactions between antibiotics and their targets is paramount for the development of new and effective therapeutics. Mildiomyci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise interactions between antibiotics and their targets is paramount for the development of new and effective therapeutics. Mildiomycin, a nucleoside antibiotic, presents a compelling case study in the inhibition of protein synthesis. This guide provides a detailed comparison of the ribosomal binding sites of mildiomycin and its known derivatives, offering insights into their mechanism of action and outlining experimental protocols to further elucidate their structure-activity relationships.

Mildiomycin: A Potent Inhibitor of the Peptidyl Transferase Center

Mildiomycin is a water-soluble, alkaline antibiotic produced by Streptoverticillium rimofaciens. Structurally, it is a complex molecule composed of a 5-hydroxymethylcytosine base, a 4-amino-pyran-3-ene with a serine residue, and a unique guanidino-dihydroxyvalerate side chain.[1] Its primary mechanism of action is the inhibition of protein synthesis by targeting the peptidyl transferase center (PTC) of the ribosome. The PTC, located in the large ribosomal subunit, is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. By binding to this critical site, mildiomycin effectively halts the elongation of the polypeptide chain.

The Ribosomal Peptidyl Transferase Center: A Key Antibiotic Target

The PTC is a highly conserved region of the 23S rRNA in prokaryotes (and 28S rRNA in eukaryotes) that forms a deep and narrow cleft. It is here that the aminoacyl-tRNA (A-site tRNA) and peptidyl-tRNA (P-site tRNA) are brought into close proximity to facilitate peptide bond formation. The PTC is a frequent target for antibiotics due to its essential role in protein synthesis.[2] Understanding the intricate network of hydrogen bonds, hydrophobic interactions, and stacking forces that govern the binding of antibiotics to the PTC is crucial for designing new drugs that can overcome resistance mechanisms.

Mildiomycin Derivatives: Exploring Structure-Activity Relationships

While high-resolution structural data for mildiomycin or its derivatives complexed with the ribosome is not yet publicly available, several derivatives have been identified or synthesized. These analogs provide valuable tools for probing the structure-activity relationships (SAR) of mildiomycin and for understanding which chemical moieties are critical for its inhibitory activity.

Known Mildiomycin Derivatives
  • Deshydroxymethyl-mildiomycin (dHM-MIL): This derivative is produced by a mutant strain of S. rimofaciens and lacks the hydroxymethyl group at the C-5 position of the cytosine base.[3]

  • 5-Iodocytosine and 5-Fluorocytosine Derivatives: A patent describes the generation of mildiomycin analogs where the 5-hydroxymethylcytosine is replaced by 5-iodocytosine or 5-fluorocytosine.[1]

The chemical structures of mildiomycin and its key derivative, dHM-MIL, are presented below:

G cluster_mildiomycin Mildiomycin cluster_dHM_MIL Deshydroxymethyl-mildiomycin (dHM-MIL) M [Mildiomycin Structure Placeholder] D [dHM-MIL Structure Placeholder]

Caption: Chemical structures of mildiomycin and its derivative.

Comparative Analysis of Ribosomal Binding

In the absence of direct structural or comprehensive biochemical data comparing the binding of these derivatives, we can formulate hypotheses based on their chemical differences and our knowledge of the PTC.

DerivativeKey Structural DifferenceHypothesized Impact on Ribosomal Binding
Mildiomycin 5-hydroxymethylcytosineThe hydroxymethyl group may form a key hydrogen bond with a specific nucleotide or ribosomal protein in the PTC, enhancing binding affinity.
Deshydroxymethyl-mildiomycin (dHM-MIL) 5-methylcytosineThe absence of the hydroxyl group would disrupt the potential hydrogen bond, likely leading to a decrease in binding affinity and inhibitory activity compared to the parent compound.
5-Iodocytosine Derivative 5-iodocytosineThe bulky iodine atom could create steric hindrance within the binding pocket, potentially reducing binding affinity. However, it might also form halogen bonds with ribosomal components, which could either enhance or alter the binding mode.
5-Fluorocytosine Derivative 5-fluorocytosineThe highly electronegative fluorine atom could alter the electronic properties of the cytosine ring, potentially influencing stacking interactions with rRNA bases in the PTC. It might also participate in hydrogen bonding.

Experimental Protocols for Comparative Analysis

To rigorously compare the ribosomal binding sites of mildiomycin derivatives, a combination of biochemical and structural biology techniques is necessary. The following protocols provide a roadmap for researchers to generate the required experimental data.

Toeprinting Assay: Mapping the Ribosomal Stall Site

The toeprinting assay is a powerful method to identify the precise location on an mRNA where a ribosome is stalled by an antibiotic.[4] By comparing the toeprinting patterns of mildiomycin and its derivatives, one can determine if they all cause the ribosome to halt at the same position, providing insights into their mechanism of action.

Experimental Workflow:

G cluster_workflow Toeprinting Assay Workflow prep Prepare in vitro translation system mrna Add mRNA template prep->mrna ribo Add purified ribosomes mrna->ribo abx Add mildiomycin or derivative ribo->abx rt Add reverse transcriptase and radiolabeled primer abx->rt gel Analyze cDNA products on sequencing gel rt->gel result Identify ribosomal stall site gel->result

Caption: Workflow for the toeprinting assay.

Step-by-Step Methodology:

  • Prepare an in vitro translation system: Utilize a commercially available or lab-prepared cell-free translation system (e.g., from E. coli).

  • Add a specific mRNA template: Use a short, defined mRNA sequence that allows for clear identification of the stall site.

  • Assemble translation complexes: Incubate the mRNA with purified 70S ribosomes to form initiation complexes.

  • Introduce the antibiotic: Add varying concentrations of mildiomycin or its derivatives to the reaction.

  • Primer extension: Add a radiolabeled DNA primer complementary to the 3' end of the mRNA and reverse transcriptase. The reverse transcriptase will synthesize cDNA until it encounters the stalled ribosome.

  • Analyze the products: Separate the cDNA products on a denaturing polyacrylamide sequencing gel. The length of the truncated cDNA product (the "toeprint") reveals the exact nucleotide where the ribosome is stalled.

Isothermal Titration Calorimetry (ITC): Quantifying Binding Affinity

ITC is a highly sensitive technique used to measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). By performing ITC experiments with mildiomycin and its derivatives, one can obtain quantitative data on their binding to the ribosome, allowing for a direct comparison of their potencies.

Experimental Workflow:

G cluster_workflow Isothermal Titration Calorimetry Workflow prep_ribo Prepare purified ribosomes load_cal Load ribosome solution into calorimeter cell prep_ribo->load_cal prep_abx Prepare mildiomycin or derivative solution load_syr Load antibiotic solution into syringe prep_abx->load_syr titrate Titrate antibiotic into ribosome solution load_cal->titrate load_syr->titrate analyze Analyze heat changes to determine binding parameters titrate->analyze

Caption: Workflow for Isothermal Titration Calorimetry.

Step-by-Step Methodology:

  • Prepare highly purified ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus).

  • Prepare antibiotic solutions: Accurately prepare solutions of mildiomycin and its derivatives at known concentrations.

  • Set up the ITC instrument: Load the ribosome solution into the sample cell and the antibiotic solution into the titration syringe.

  • Perform the titration: Inject small aliquots of the antibiotic solution into the ribosome solution at a constant temperature.

  • Measure heat changes: The instrument measures the minute heat changes that occur upon binding.

  • Data analysis: Analyze the resulting binding isotherm to determine the Kd, stoichiometry (n), ΔH, and ΔS of the interaction.

Cryo-Electron Microscopy (Cryo-EM): Visualizing the Binding Site

Cryo-EM is a revolutionary structural biology technique that allows for the high-resolution visualization of biological macromolecules in their near-native state. Obtaining cryo-EM structures of mildiomycin and its derivatives in complex with the ribosome would provide the most definitive and detailed comparison of their binding sites.

Experimental Workflow:

G cluster_workflow Cryo-Electron Microscopy Workflow complex Form ribosome-antibiotic complexes grid Apply complex to EM grid and vitrify complex->grid collect Collect images using a cryo-electron microscope grid->collect process Image processing and 3D reconstruction collect->process model Build and refine atomic model process->model

Caption: Workflow for Cryo-Electron Microscopy.

Step-by-Step Methodology:

  • Prepare ribosome-antibiotic complexes: Incubate purified ribosomes with a molar excess of mildiomycin or its derivatives.

  • Prepare cryo-EM grids: Apply a small volume of the complex solution to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

  • Data collection: Collect a large dataset of images of the frozen-hydrated particles using a cryo-electron microscope.

  • Image processing: Use specialized software to align the particle images and reconstruct a 3D density map of the ribosome-antibiotic complex.

  • Model building and refinement: Build an atomic model of the antibiotic and the surrounding ribosomal components into the cryo-EM density map and refine it to high resolution.

Conclusion and Future Directions

Mildiomycin and its derivatives represent a promising area for the development of novel antibiotics targeting the ribosomal PTC. While current data is limited, a systematic comparative analysis using the experimental approaches outlined in this guide will be instrumental in elucidating the precise structure-activity relationships of these compounds. The insights gained from such studies will not only enhance our fundamental understanding of ribosome function but also pave the way for the rational design of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.

References

  • Mildiomycin: a nucleoside antibiotic that inhibits protein synthesis. Journal of Antibiotics, 1985 , 38(3), 415-419. Available at: [Link]

  • Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Annual Review of Biochemistry, 2018 , 87, 451-478. Available at: [Link]

  • The mildiomycin biosynthesis: initial steps for sequential generation of 5-hydroxymethylcytidine 5'-monophosphate and 5-hydroxymethylcytosine in Streptoverticillium rimofaciens ZJU5119. Chembiochem, 2008 , 9(8), 1276-1283. Available at: [Link]

  • Mildiomycin biosynthesis gene cluster. Google Patents, CN101812472A.
  • Toeprinting assay. Wikipedia. Available at: [Link]

  • Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions. Methods in Molecular Biology, 2018 , 1739, 13-26. Available at: [Link]

  • Resolution Revolutions on the Cryo-EM Structures of Ribosome- A Study: 1981-2018. International Research Journal of Multidisciplinary Scope, 2019 , 1(1), 1-13. Available at: [Link]

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